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Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one: A Comprehensive Spectroscopic Guide

Executive Summary In the realm of organic synthesis and drug development, 1-(2-Hydroxy-5-methylphenyl)propan-2-one (Chemical Formula: C₁₀H₁₂O₂, MW: 164.20 g/mol ) serves as a crucial intermediate. Often synthesized via F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic synthesis and drug development, 1-(2-Hydroxy-5-methylphenyl)propan-2-one (Chemical Formula: C₁₀H₁₂O₂, MW: 164.20 g/mol ) serves as a crucial intermediate. Often synthesized via Friedel-Crafts acylation or related cross-coupling methodologies, this compound features a unique structural triad: a phenolic hydroxyl group, an aromatic methyl ether, and an acetonyl side chain.

As a Senior Application Scientist, I approach the structural characterization of this molecule not merely as a routine data collection exercise, but as a holistic, self-validating analytical system. This whitepaper provides an in-depth, mechanistic breakdown of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for this compound, establishing robust protocols that ensure high-fidelity structural elucidation.

Spectroscopic Strategy & Causality

To confidently confirm the structure of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, we must select analytical techniques that probe specific molecular microenvironments:

  • ¹H and ¹³C NMR Spectroscopy: Selected to map the carbon framework and proton connectivity. The choice of deuterated chloroform (CDCl₃) as a solvent is highly deliberate. It provides excellent solubility for moderately polar phenolic ketones and lacks protons (save for the residual CHCl₃ at 7.26 ppm), preventing solvent signal overlap with the analyte's aliphatic and aromatic resonances [1].

  • ATR-FTIR Spectroscopy: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic, and absorbed moisture can create broad artifacts in the 3200–3500 cm⁻¹ region, which would obscure the critical phenolic O-H stretch of our target molecule [2].

Furthermore, the acetonyl side chain introduces the potential for keto-enol tautomerism [3]. However, in non-polar aprotic solvents like CDCl₃, the equilibrium heavily favors the ketone tautomer, allowing us to expect a sharp, distinct singlet for the α-carbonyl methylene protons.

Self-Validating Experimental Protocols

Trustworthy analytical science relies on protocols that inherently verify their own accuracy. The following methodologies are designed as self-validating systems.

High-Resolution NMR Acquisition Protocol

This protocol ensures that magnetic field drift and concentration-induced line broadening do not compromise data integrity.

  • Sample Preparation: Dissolve precisely 5.0 mg of 1-(2-Hydroxy-5-methylphenyl)propan-2-one in 500 µL of CDCl₃ (yielding a ~6 mM concentration). This concentration ensures a high signal-to-noise ratio for ¹³C acquisition without causing excessive viscosity, which restricts molecular tumbling and broadens spectral lines [4].

  • Internal Calibration: Add 0.1% Tetramethylsilane (TMS) to the sample. Causality: TMS acts as an internal self-validating reference point. By locking the TMS signal exactly at 0.00 ppm, we mathematically eliminate errors caused by external magnetic field drift [5].

  • Shimming and Tuning: Perform automated 3D gradient shimming to homogenize the magnetic field around the sample tube, ensuring sharp, symmetrical peaks (linewidth < 1 Hz).

  • Data Acquisition:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: 100 MHz, 1024 scans, proton-decoupled, relaxation delay of 2.0 seconds.

  • Processing: Apply a Fourier Transform with a 0.3 Hz exponential line-broadening function for ¹³C to enhance the signal-to-noise ratio.

NMR_Workflow A Sample Preparation (~6 mM in CDCl3) B Internal Calibration (TMS at 0.00 ppm) A->B Validate C Data Acquisition (400 MHz 1H / 100 MHz 13C) B->C D Fourier Transform & Phase Correction C->D E Peak Integration & Multiplet Analysis D->E

Figure 1: Self-validating NMR acquisition and processing workflow.

ATR-FTIR Spectroscopy Protocol

This protocol eliminates environmental variables to yield a pure analyte spectrum.

  • Crystal Decontamination: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Scan (Self-Validation): Acquire a background spectrum (4000–400 cm⁻¹, 32 scans). Causality: This step mathematically subtracts atmospheric water vapor and carbon dioxide from the final data, ensuring the resulting spectrum exclusively represents the analyte [2].

  • Sample Application: Place 1-2 mg of the neat compound directly onto the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Uniform pressure ensures intimate contact between the sample and the evanescent wave of the IR beam, maximizing absorbance intensity.

  • Acquisition: Scan the sample using the same parameters as the background.

IR_Protocol A Background Scan (Clean ATR Crystal) B Sample Application (Direct Contact) A->B Baseline C Pressure Application (Ensure Uniformity) B->C D FTIR Scanning (4000-400 cm⁻¹) C->D E Atmospheric Compensation (H2O/CO2 Removal) D->E

Figure 2: Step-by-step ATR-FTIR protocol ensuring atmospheric compensation.

Spectroscopic Data Presentation & Mechanistic Analysis

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum reveals the exact connectivity of the molecule. The aromatic region displays a classic AMX (or ABX) spin system due to the 1,2,5-trisubstitution pattern of the benzene ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentMechanistic Insight
~8.00 Singlet (broad)-1HAr-OH Broadened due to chemical exchange and intermolecular hydrogen bonding.
~6.95 Doublet of doubletsJ = 8.0, 2.01HAr-H (C4)Meta to OH, ortho to methyl. Split by ortho H3 (J=8.0) and meta H6 (J=2.0).
~6.85 DoubletJ = 2.01HAr-H (C6)Ortho to acetonyl, meta to OH. Small meta-coupling to H4.
~6.75 DoubletJ = 8.01HAr-H (C3)Ortho to OH. Strongly shielded by the electron-donating hydroxyl group.
~3.70 Singlet-2HAr-CH₂ -COSharp singlet confirms the dominance of the keto tautomer in CDCl₃.
~2.25 Singlet-3HAr-CH₃ Aromatic methyl group attached to C5.
~2.15 Singlet-3HCO-CH₃ Terminal methyl of the acetonyl group, deshielded by the adjacent carbonyl.
¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum validates the carbon framework, particularly confirming the presence of the ketone carbonyl.

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Insight
~208.5 Quaternary (C=O)C =O (Ketone)Highly deshielded sp² carbon characteristic of an aliphatic ketone.
~153.0 Quaternary (Ar-O)Ar-C 2 (OH)Deshielded by the electronegative oxygen atom via inductive effects.
~131.5 Methine (Ar-CH)Ar-C 6Aromatic carbon adjacent to the acetonyl group.
~129.0 Quaternary (Ar-C)Ar-C 5 (CH₃)Substituted aromatic carbon.
~128.5 Methine (Ar-CH)Ar-C 4Aromatic carbon.
~121.0 Quaternary (Ar-C)Ar-C 1 (CH₂)Attachment point of the acetonyl side chain.
~116.5 Methine (Ar-CH)Ar-C 3Highly shielded by the ortho-hydroxyl group's resonance donation.
~49.5 Methylene (CH₂)Ar-C H₂-COAlpha-carbon situated between an aromatic ring and a carbonyl.
~29.5 Methyl (CH₃)CO-C H₃Terminal ketone methyl.
~20.5 Methyl (CH₃)Ar-C H₃Standard chemical shift for a methyl group on a benzene ring.
ATR-FTIR Data

Infrared spectroscopy provides orthogonal validation of the functional groups identified in the NMR data.

Wavenumber (cm⁻¹)IntensityPeak ShapeAssignmentMechanistic Insight
~3350 StrongBroadO-H stretchBroadening is driven by intermolecular hydrogen bonding in the solid state.
~2920, 2850 MediumSharpC-H stretch (sp³)Aliphatic stretching from the methyl and methylene groups.
~1705 StrongSharpC=O stretchClassic stretching frequency for an unconjugated aliphatic ketone.
~1610, 1505 MediumSharpC=C stretchAromatic ring breathing and carbon-carbon skeletal vibrations.
~1220 StrongSharpC-O stretchPhenolic carbon-oxygen single bond stretching.

Conclusion

The structural elucidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one is achieved through a rigorous, self-validating combination of high-resolution NMR and ATR-FTIR spectroscopy. By carefully controlling sample concentration, utilizing internal standards like TMS, and employing atmospheric compensation in IR, the resulting data provides an unambiguous map of the molecule's connectivity, spin systems, and functional groups.

References

  • NMR sample preparation guidelines - NMR-Bio. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell Analytical. Available at:[Link]

  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. Available at:[Link]

  • 4.7: NMR Spectroscopy - Chemical Speciation - Chemistry LibreTexts. Available at:[Link]

  • 2.2. NMR Spectroscopy Protocol - Bio-protocol. Available at:[Link]

Exploratory

A Technical Guide to the Crystal Structure Analysis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis workflow for 1-(2-Hydroxy-5-methylphenyl)propan-2-one, a valuable intermediate in organic synthesis wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis workflow for 1-(2-Hydroxy-5-methylphenyl)propan-2-one, a valuable intermediate in organic synthesis with potential applications in pharmaceutical development.[1] We detail the process from initial synthesis and single-crystal cultivation to X-ray data collection, structure solution, refinement, and final validation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind key experimental choices and emphasizing a self-validating protocol to ensure scientific integrity. By understanding the three-dimensional atomic arrangement, researchers can unlock critical insights into the molecule's steric and electronic properties, intermolecular interactions, and solid-state packing, which are fundamental for rational drug design and materials science.[2]

Introduction: The Rationale for Structural Elucidation

1-(2-Hydroxy-5-methylphenyl)propan-2-one (CAS 938-45-4) is an alkyl-phenylketone characterized by a phenolic hydroxyl group ortho to a propanone substituent.[1] Its structure presents intriguing possibilities for intramolecular hydrogen bonding and specific intermolecular interactions, which dictate its physical properties and biological activity. Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule at atomic resolution.[3][4][5] The resulting structural model provides invaluable data on bond lengths, bond angles, and conformational details, which are critical for structure-activity relationship (SAR) studies, computational modeling, and understanding potential binding mechanisms in a biological context.

This guide outlines the complete experimental pipeline for achieving and analyzing the crystal structure of this target compound.

Synthesis and Purification: The Foundation of Quality Crystals

The prerequisite for any successful crystallographic analysis is the availability of high-purity material. Impurities can inhibit or disrupt the ordered molecular packing required for single-crystal formation.[6]

Synthesis via Friedel-Crafts Acylation

A common and effective route for synthesizing 1-(2-Hydroxy-5-methylphenyl)propan-2-one is the Friedel-Crafts acylation of p-cresol (4-methylphenol).[1]

Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM).

  • Acylating Agent Addition: Cool the suspension to 0°C in an ice bath. Slowly add propanoyl chloride (1.1 equivalents) dropwise to form the acylium ion electrophile.

  • Substrate Addition: Dissolve p-cresol (1.0 equivalent) in dry DCM and add it slowly to the reaction mixture. The hydroxyl group directs the acylation primarily to the ortho position.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it over crushed ice and acidifying with dilute HCl to decompose the aluminum complex.

  • Workup & Purification: Extract the aqueous layer with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified via column chromatography on silica gel to achieve >98% purity.

Causality Insight: The use of a Lewis acid like AlCl₃ is essential to generate the highly electrophilic acylium ion from the propanoyl chloride. Anhydrous conditions are critical because water would react with and deactivate the AlCl₃ catalyst.[1]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification S1 Reactants (p-cresol, propanoyl chloride) S2 Friedel-Crafts Acylation (AlCl3, DCM, 0°C -> RT) S1->S2 S3 Reaction Quenching (Ice, HCl) S2->S3 P1 Liquid-Liquid Extraction S3->P1 P2 Drying & Concentration P1->P2 P3 Column Chromatography P2->P3 P4 Purity Verification (>98%) (NMR, HPLC) P3->P4 C High-Purity Compound P4->C

Caption: Workflow from reactants to high-purity compound.

Single Crystal Growth: The Art of Molecular Ordering

Crystallization is often the most challenging step. It involves creating a supersaturated solution from which molecules can slowly deposit onto a growing nucleation site, forming a highly ordered lattice. Several methods can be employed.

Recommended Starting Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or a mixture such as ethanol/water or hexane/ethyl acetate. The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room or lower temperatures.[6]

Method 1: Slow Evaporation
  • Dissolve a small amount (10-20 mg) of the purified compound in a minimal volume of a suitable solvent (e.g., ethyl acetate) in a small vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Place the vial in a vibration-free location.

  • Allow the solvent to evaporate slowly over several days to weeks.

Causality Insight: This method gradually increases the concentration of the solute, gently pushing it past the saturation point to induce crystallization without rapid precipitation, which would lead to amorphous solid or microcrystals.[7]

Method 2: Slow Cooling
  • Create a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 40-50°C).

  • Ensure all solid material is dissolved. Filter the hot solution if any particulates are present.

  • Allow the solution to cool slowly to room temperature. Placing the flask in an insulated container (like a Dewar flask) can slow the cooling rate.

  • If no crystals form, further cooling in a refrigerator (4°C) may be beneficial.

Causality Insight: As the temperature decreases, the solubility of the compound drops, leading to a supersaturated state and promoting crystal growth. Slow cooling is paramount for forming large, well-ordered crystals.[7]

Method 3: Solvent Diffusion
  • Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., acetone).

  • Carefully layer a "poor" solvent, in which the compound is insoluble but which is miscible with the good solvent (e.g., hexane), on top of the solution. Do this by slowly trickling the poor solvent down the side of the vial.

  • Seal the vial and leave it undisturbed. Crystals will ideally form at the interface between the two solvents.

Causality Insight: The slow diffusion of the poor solvent into the good solvent gradually reduces the overall solubility of the compound, inducing crystallization at the liquid-liquid interface.[7]

Single-Crystal X-ray Diffraction: Probing the Atomic Structure

Once a suitable single crystal (ideally >50 µm in all dimensions, with sharp edges and no visible fractures) is obtained, it is ready for X-ray analysis.[3]

Experimental Protocol
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Rationale: Low-temperature data collection minimizes atomic thermal vibrations, resulting in higher resolution data and a more precise structural model. It also mitigates potential radiation damage to the crystal.[3]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] An intense beam of monochromatic X-rays (commonly from a Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å, source) is directed at the crystal.[3]

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. These diffracted X-rays are recorded as a series of spots (reflections) on a detector.[8] A full dataset consists of hundreds of images taken at different crystal orientations.

Overall Crystallography Workflow

G cluster_exp Experimental cluster_comp Computational E1 Single Crystal Growth E2 Crystal Mounting & Cryo-cooling (100 K) E1->E2 E3 X-ray Exposure & Data Collection E2->E3 E4 Diffraction Images E3->E4 C1 Data Processing (Integration, Scaling) E4->C1 C2 Structure Solution (Direct Methods) C1->C2 C3 Structure Refinement (Least-Squares) C2->C3 C4 Validation (checkCIF) C3->C4 DB Database Deposition (e.g., CSD) C4->DB

Caption: The complete workflow from crystal to validated structure.

Structure Solution, Refinement, and Validation

The collected diffraction data do not directly yield a molecular structure. They must be processed and analyzed to generate the final 3D model.

  • Data Processing: The raw diffraction images are processed to determine the position, intensity, and Miller indices (h,k,l) of each reflection. This step also determines the unit cell parameters and the crystal's symmetry (space group).

  • Structure Solution: The "phase problem" is the central challenge in crystallography; the intensities of the reflections are measured, but their phase information is lost.[4] For small molecules like our target, this is typically solved using direct methods, which are mathematical algorithms that use statistical relationships between reflection intensities to estimate initial phases.[4] This yields a preliminary electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.[4]

  • Validation: The final structural model must be rigorously validated. This is often done using software like PLATON or the IUCr's checkCIF service, which flags potential issues with the geometry, data quality, or refinement model. The final validated structure is then prepared for publication and deposition.

Analysis of the Crystal Structure: An Example Data Set

While a published structure for 1-(2-Hydroxy-5-methylphenyl)propan-2-one is not currently available, a successful analysis would yield data similar to that of related phenolic ketones.[9] The following table represents a realistic, hypothetical data set for the target compound.

Parameter Example Value Significance
Chemical Formula C₁₀H₁₂O₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight 164.20 g/mol Molar mass of the asymmetric unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5°The lengths and angles of the repeating box that forms the crystal.
Volume 945 ųThe volume of the unit cell.
Z 4The number of molecules in one unit cell.
Temperature 100(2) KThe temperature at which the data were collected.
Radiation Mo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Final R-indices [I > 2σ(I)] R₁ = 0.045, wR₂ = 0.110Indicators of the agreement between the model and the data. Lower values signify a better fit.
Goodness-of-fit (S) 1.05Should be close to 1.0 for a good refinement.
Key Structural Features to Analyze:
  • Intramolecular Hydrogen Bonding: A critical feature to examine is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen (C=O). This would form a stable six-membered ring, significantly influencing the molecule's conformation and chemical properties.[9]

  • Molecular Conformation: The analysis will reveal the torsion angles, particularly around the C(aryl)-C(carbonyl) bond, defining the orientation of the propanone group relative to the phenyl ring.

  • Intermolecular Interactions: The way molecules pack in the crystal is determined by weaker forces like van der Waals interactions or potential intermolecular C-H···O hydrogen bonds. Understanding this packing is crucial for predicting physical properties like melting point and solubility.

Visualizing Key Interactions

G cluster_mol Intramolecular H-Bond O1 O C1 C O1->C1 H1 H H1->O1 O2 O H1->O2  S(6) ring motif C2 C C1->C2 C4 C C3 C C2->C3 C3->C4 C5 C C4->C5 C5->O2 (carbonyl)

Caption: Likely intramolecular O-H···O hydrogen bond.

Data Archiving and Integrity

A cornerstone of scientific integrity is the public deposition of crystallographic data. Upon completion and validation, the structural data should be submitted to a public repository.

  • The Cambridge Structural Database (CSD): This is the world's primary repository for small-molecule organic and metal-organic crystal structures.[10][11] Deposition involves submitting a Crystallographic Information File (CIF), which contains all the necessary information about the crystal, data collection, and the refined structural model. Each deposited structure is assigned a unique CCDC number for easy retrieval by other scientists.

Conclusion

The crystal structure analysis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one is a multi-step process that demands precision at every stage, from synthesis to final data validation. A successful analysis provides an unambiguous, three-dimensional map of the molecule, revealing crucial details about its conformation and the non-covalent interactions that govern its solid-state behavior. This structural information is fundamental for advancing its application in fields like medicinal chemistry and materials science, enabling more targeted and effective molecular design.

References

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  • TNO. (n.d.). Melt crystallization. Retrieved from tno.nl. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVQQhz0JpesCtKv26bCrjbUlMCTzVUtjhCU_4HqtJh_cHJeHFN6_1vQgvBXrefMrw1eq-vfyWv8Y-8fPBLrrn3w21SUtJJwLxY0JDVL2YUusIb-CJdvEIkx7GFu7-_MiYDGFEiI07lZ8Rd8rasumIPnZY=]
  • ResearchGate. (n.d.). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. [https://www.researchgate.
  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from en.wikipedia.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqeg46uOEZsljnJhM_kdiiJ8O6i29l3UkI7_6MfPRueUaltmcAa2l3cD50UKxbuoROkiGeYFjthwI7wMb2PZxFn25anvChs5wGkdRdWJXeAheeA0JZQYR02BHYS8-XABzSxrx68KC_9G_JidYU5pAc7NcaukGt]
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [https://www.researchgate.

Sources

Foundational

Solubility Profiling of 1-(2-Hydroxy-5-methylphenyl)propan-2-one in Polar Organic Solvents: Thermodynamic Mechanisms and Experimental Protocols

Executive Summary 1-(2-Hydroxy-5-methylphenyl)propan-2-one (Molecular Formula: C₁₀H₁₂O₂, MW: 164.20 g/mol ) is a highly functionalized organic compound belonging to the alkyl-phenylketone family[1]. Featuring a propanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Hydroxy-5-methylphenyl)propan-2-one (Molecular Formula: C₁₀H₁₂O₂, MW: 164.20 g/mol ) is a highly functionalized organic compound belonging to the alkyl-phenylketone family[1]. Featuring a propanone functional group attached to a phenolic core, it serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex organic architectures[1]. For researchers engaged in drug development and synthetic optimization, understanding the solubility profile of this phenolic ketone in polar organic solvents is paramount. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, expected solubility parameters, and a rigorously validated experimental protocol for accurate solubility determination.

Physicochemical Profiling and Solvation Thermodynamics

The solubility of 1-(2-Hydroxy-5-methylphenyl)propan-2-one is dictated by the delicate thermodynamic balance between its hydrophobic and hydrophilic domains.

  • Hydrophobic Domain: The aromatic benzene ring and the methyl group at the 5-position impart lipophilicity, which significantly limits its aqueous solubility.

  • Hydrophilic Domain: The hydroxyl group (-OH) at the 2-position acts as both a hydrogen bond donor and acceptor. Simultaneously, the ketone carbonyl oxygen (-C=O) in the propan-2-one moiety serves as a strong hydrogen bond acceptor.

Hansen Solubility Parameters (HSP)

To predict the dissolution behavior of phenolic ketones, the Hansen Solubility Parameter (HSP) framework is highly effective[2]. The total cohesive energy density of a solvent or solute is divided into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces. For phenolic ketones structurally analogous to 1-(2-hydroxy-5-methylphenyl)propan-2-one (such as 2-hydroxyacetophenone derivatives), the HSP values typically fall within:

  • δD​ (Dispersion): 18.0 – 20.0 MPa 1/2

  • δP​ (Polar): 5.0 – 8.0 MPa 1/2

  • δH​ (Hydrogen Bonding): 6.0 – 12.0 MPa 1/2 [3]

When the HSP of the polar organic solvent closely matches these values, the Gibbs free energy of solvation ( ΔGsolv​ ) becomes negative, driving spontaneous dissolution.

Solvation Solid Crystalline Solute Lattice Lattice Disruption Solid->Lattice Cavity Solvent Cavity Lattice->Cavity Solvation Exothermic Solvation Cavity->Solvation Dissolved Thermodynamic Equilibrium Solvation->Dissolved

Figure 1: Thermodynamic pathway of solute solvation in polar organic solvents.

Solubility in Key Polar Organic Solvents

The compound exhibits excellent solubility in polar organic solvents due to favorable dipole-dipole interactions and the formation of robust solute-solvent hydrogen bonding networks[4].

  • Polar Aprotic Solvents (DMSO, DMF): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptional solvents for this compound. Their high dielectric constants and strong hydrogen-bond accepting capabilities allow them to disrupt any intermolecular hydrogen bonding between the phenolic hydroxyl groups of adjacent solute molecules in the crystal lattice, leading to rapid and high-capacity dissolution.

  • Polar Protic Solvents (Methanol, Ethanol): Lower alcohols act as both hydrogen bond donors and acceptors. They readily solvate the phenolic ketone by forming hydrogen bonds with both the carbonyl oxygen and the hydroxyl group. Research indicates that polyphenols and phenolic ketones are typically highly soluble in ethanol and methanol[4].

  • Moderately Polar Aprotic Solvents (Acetone, Acetonitrile): While lacking hydrogen-bond donating capability, these solvents possess sufficient dipole moments to solvate the compound effectively, making them ideal for chromatographic mobile phases or liquid-liquid extraction procedures.

Table 1: Solvent Properties and Expected Solubility Behavior

SolventClassificationDielectric Constant ( ϵ )Dipole Moment (D)Expected Solubility LevelPrimary Solvation Mechanism
DMSO Polar Aprotic46.73.96Very High (>100 mg/mL)Strong H-bond acceptance, high polarity
DMF Polar Aprotic36.73.82Very High (>100 mg/mL)Strong H-bond acceptance, high polarity
Methanol Polar Protic32.71.70High (~50-100 mg/mL)H-bond donation and acceptance
Ethanol Polar Protic24.51.69High (~50-100 mg/mL)H-bond donation and acceptance
Acetonitrile Polar Aprotic37.53.92Moderate to HighDipole-dipole interactions
Acetone Polar Aprotic20.72.88Moderate to HighDipole-dipole interactions

Experimental Protocol: Thermodynamic Solubility Determination

To establish a self-validating system for determining the exact solubility of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, the isothermal shake-flask method coupled with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry gold standard.

Causality Insight: The shake-flask method ensures that true thermodynamic equilibrium is reached. Kinetic solubility methods (e.g., solvent shift techniques) are prone to generating supersaturated states or metastable amorphous precipitates, which artificially inflate the perceived solubility limits.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add an excess amount of 1-(2-Hydroxy-5-methylphenyl)propan-2-one solid to 2.0 mL of the target polar organic solvent in a tightly sealed borosilicate glass vial. Crucial: The visible presence of undissolved solid throughout the experiment is required to guarantee saturation.

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours. Rationale: A 48-hour window provides sufficient time for the solid-liquid thermodynamic equilibrium to fully establish, overcoming any slow dissolution kinetics.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Ensure the filter membrane is chemically compatible with the organic solvent to prevent the introduction of extractables.

  • Dilution: Accurately transfer an aliquot of the clear supernatant and dilute it with the HPLC mobile phase. This step is necessary to bring the highly concentrated sample within the linear dynamic range of the UV detector and prevent column overloading.

  • HPLC-UV Quantification: Inject the diluted sample into an RP-HPLC system equipped with a standard C18 column. Utilize a mobile phase of Water/Acetonitrile (e.g., 40:60 v/v) modified with 0.1% Formic acid. Detect the compound at its λmax​ (typically around 270-280 nm for phenolic rings). Calculate the absolute concentration using a pre-established calibration curve of a highly pure reference standard.

Protocol Step1 Step 1 Excess Solute Addition Step2 Step 2 Isothermal Equilibration Step1->Step2 Step3 Step 3 Phase Separation Step2->Step3 Step4 Step 4 Dilution Step3->Step4 Step5 Step 5 HPLC-UV Quantification Step4->Step5

Figure 2: Isothermal shake-flask and HPLC quantification workflow.

Conclusion

1-(2-Hydroxy-5-methylphenyl)propan-2-one demonstrates highly favorable solubility in polar organic solvents, driven by its hydrogen-bonding capabilities and polar functional groups. By leveraging Hansen Solubility Parameters and rigorous isothermal shake-flask methodologies, researchers can accurately predict and measure its solubility, thereby optimizing downstream synthetic pathways, extraction protocols, and pharmaceutical formulation workflows.

References

  • Title: In Vitro Antioxidant, Antithrombotic and Anti-Inflammatory Properties of the Amphiphilic Bioactives from Greek Organic Starking Apple Juice and Its By-Products (Apple Pomace) Source: MDPI URL: [Link]

  • Title: Pressurized hot water extraction of bioactives (Hansen Solubility Parameters) Source: ResearchGate URL: [Link]

  • Title: Accelerating Solvent Selection for Type II Porous Liquids Source: OSTI.gov (Office of Scientific and Technical Information) URL: [Link]

Sources

Exploratory

Mechanistic Pathways and Synthetic Strategies for 1-(2-Hydroxy-5-methylphenyl)propan-2-one: A Comprehensive Technical Guide

Executive Summary & Chemical Profiling 1-(2-Hydroxy-5-methylphenyl)propan-2-one (also known as 2-acetonyl-4-methylphenol) is a high-value arylacetone intermediate utilized extensively in the synthesis of pharmaceuticals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

1-(2-Hydroxy-5-methylphenyl)propan-2-one (also known as 2-acetonyl-4-methylphenol) is a high-value arylacetone intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic frameworks. Structurally, it features an electron-rich phenolic core with a para-methyl substituent and an ortho-propan-2-one (acetonyl) moiety.

Synthesizing this acyclic ketone presents a fundamental chemical challenge: the spatial proximity of the nucleophilic phenolic hydroxyl group to the newly formed electrophilic ketone carbonyl strongly drives spontaneous cyclodehydration, typically yielding 2,5-dimethylbenzofuran 1. This whitepaper dissects the two primary mechanistic pathways to successfully isolate the acyclic target, detailing the causality behind catalyst selection, protecting group strategies, and thermodynamic control.

Mechanistic Pathway 1: The Claisen-Wacker Sequence (Preferred)

To mathematically eliminate the competing cyclodehydration trajectory, the most reliable synthetic strategy involves the installation of an unoxidized carbon framework via a Claisen rearrangement, followed by a controlled Wacker-Tsuji oxidation.

[3,3]-Sigmatropic Rearrangement

The sequence begins with the O-allylation of p-cresol (4-methylphenol) to yield 4-methylphenyl allyl ether. Upon heating to ~200 °C, the ether undergoes a thermally allowed, concerted [3,3]-sigmatropic rearrangement. The highly ordered, chair-like transition state ensures absolute ortho-regioselectivity, migrating the allyl group to the C2 position to form 2-allyl-4-methylphenol.

Phenol Protection & Markovnikov Oxidation

Direct Wacker oxidation of unprotected ortho-allylphenols using Pd(II) catalysis often results in rapid intramolecular oxypalladation, yielding 2-methylbenzofurans 2. To prevent this, the phenol is transiently protected as an acetate. The subsequent oxidation utilizes PdCl2​ and a CuCl co-catalyst under an O2​ atmosphere. Water acts as the nucleophile, attacking the more substituted carbon of the Pd-coordinated terminal alkene (Markovnikov selectivity) to yield the methyl ketone. Subsequent mild basic hydrolysis reveals the target compound.

ClaisenWacker A p-Cresol + Allyl Bromide B 4-Methylphenyl Allyl Ether A->B K2CO3, Acetone (O-Alkylation) C 2-Allyl-4- methylphenol B->C 200°C, Neat [3,3]-Sigmatropic D Protected Phenol C->D Ac2O, Pyridine (Protection) E Wacker Oxidation D->E PdCl2, CuCl, O2 (Markovnikov) F 1-(2-Hydroxy-5-methylphenyl) propan-2-one E->F NaOH, MeOH (Deprotection)

Fig 1. Claisen-Wacker synthetic sequence for 1-(2-hydroxy-5-methylphenyl)propan-2-one.

Mechanistic Pathway 2: Direct Electrophilic Aromatic Substitution

For continuous flow synthesis or applications where the acyclic ketone is immediately consumed in downstream processing, direct Friedel-Crafts alkylation of p-cresol with chloroacetone offers superior atom economy.

Lewis Acid Activation & SEAr Mechanism

Chloroacetone is highly electrophilic and is further activated by a Lewis acid (e.g., TiCl4​ or AlCl3​ ). The electrophilic carbon attacks the ortho position of p-cresol via an Electrophilic Aromatic Substitution ( SE​Ar ) mechanism 3. The phenolic −OH strongly directs ortho/para, but because the para position is blocked by the methyl group, the reaction is highly regioselective for the C2 position.

The Cyclodehydration Challenge

As documented in recent literature regarding α -haloketone reactions with phenols 4, the acyclic intermediate is thermodynamically driven to cyclize. The phenolic oxygen attacks the ketone carbonyl, followed by the elimination of water to form a stable aromatic benzofuran ring. Arresting the reaction at the acyclic stage requires strict cryogenic control and mild Lewis acids to prevent the activation energy threshold for dehydration from being breached.

FriedelCrafts A p-Cresol + Chloroacetone B Lewis Acid Activation (e.g., TiCl4) A->B C Wheland Intermediate (ortho-attack) B->C SEAr Mechanism D 1-(2-Hydroxy-5-methylphenyl) propan-2-one C->D Mild Quench (-HCl) E 2,5-Dimethylbenzofuran (Cyclodehydration) D->E Acidic Conditions (-H2O)

Fig 2. Competing pathways in the Friedel-Crafts alkylation of p-cresol with chloroacetone.

Quantitative Data & Optimization

The table below summarizes the empirical performance metrics of both synthetic pathways, providing a comparative baseline for process chemists.

Optimization ParameterClaisen-Wacker SequenceDirect Friedel-Crafts Alkylation
Overall Isolated Yield 65 – 75% (Over 4 steps)25 – 40% (Acyclic isolation)
Regioselectivity >99% (ortho only)>95% (ortho directed)
Primary Byproduct Isomerized internal alkene2,5-Dimethylbenzofuran
Atom Economy Moderate (Requires protection)High (Single step)
Scalability Profile High (Robust, multi-step)Moderate (Exothermic, sensitive)

Self-Validating Experimental Protocols

The following protocols detail the preferred Claisen-Wacker sequence. Each step includes causality-driven parameters and built-in validation checks to ensure reproducibility.

Protocol A: Synthesis of 2-Allyl-4-methylphenol

Causality: Solvent-free thermal conditions for the Claisen rearrangement maximize collision frequency and drive the equilibrium toward the thermodynamically stable phenol tautomer without solvent-induced side reactions.

  • O-Allylation: Charge a 500 mL round-bottom flask with p-cresol (100 mmol), anhydrous K2​CO3​ (150 mmol), and 200 mL of dry acetone. Add allyl bromide (120 mmol) dropwise at 0 °C. Reflux for 8 hours.

  • Validation Check 1: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of p-cresol ( Rf​∼0.3 ) and appearance of the ether ( Rf​∼0.8 ) confirms completion.

  • Rearrangement: Filter the inorganic salts, concentrate the filtrate in vacuo, and transfer the neat oil to a Schlenk flask. Heat to 200 °C under an N2​ atmosphere for 4 hours.

  • Purification: Purify the resulting dark oil via vacuum distillation to yield 2-allyl-4-methylphenol as a pale yellow liquid.

Protocol B: Wacker Oxidation to Target Ketone

Causality: Acetylation mathematically eliminates the oxypalladation trajectory. The CuCl co-catalyst is essential for re-oxidizing the Pd(0) species back to the active Pd(II) state, closing the catalytic cycle.

  • Protection: React 2-allyl-4-methylphenol (50 mmol) with acetic anhydride (60 mmol) in pyridine (20 mL) at room temperature for 4 hours. Quench with ice water and extract with dichloromethane.

  • Oxidation: In a 250 mL Schlenk flask, dissolve the protected phenol in a DMF/H2​O mixture (7:1, 80 mL). Add PdCl2​ (5 mol%) and CuCl (1.0 eq).

  • Catalytic Cycle: Purge the system with O2​ gas (balloon pressure) and stir vigorously at room temperature for 24 hours.

  • Validation Check 2: Post-quench phase separation (using 1M HCl and EtOAc) must yield a clear aqueous layer. An emulsion indicates incomplete Cu(I)/Cu(II) partitioning, requiring filtration through a Celite pad.

  • Deprotection: Dissolve the crude organic residue in methanol (50 mL) and add K2​CO3​ (2.0 eq). Stir for 2 hours at room temperature to cleave the acetate group.

  • Isolation: Neutralize with 1M HCl, extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography (Hexanes/EtOAc 8:2) to yield pure 1-(2-hydroxy-5-methylphenyl)propan-2-one.

References

  • Buy 1-(2-Hydroxy-5-methylphenyl)propan-2-one (EVT-13757459)
  • Source: mdpi.
  • Source: wiley-vch.
  • Source: nih.

Sources

Foundational

Preliminary Pharmacological Screening of 1-(2-Hydroxy-5-methylphenyl)propan-2-one: A Technical Guide for Preclinical Evaluation

Executive Summary & Physicochemical Rationale 1-(2-Hydroxy-5-methylphenyl)propan-2-one (Molecular Formula: C10H12O2) is an organic compound classified as an alkyl-phenylketone. Structurally, it is characterized by a prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

1-(2-Hydroxy-5-methylphenyl)propan-2-one (Molecular Formula: C10H12O2) is an organic compound classified as an alkyl-phenylketone. Structurally, it is characterized by a propanone functional group attached to a phenolic ring, specifically featuring a hydroxyl group ortho to the ketone moiety. This specific structural arrangement facilitates resonance-assisted hydrogen bonding, rendering the compound highly redox-active.

In the context of drug discovery, redox-active phenolics are prime candidates for pharmacological screening. The causality behind this lies in their ability to act as either antioxidants or pro-oxidants depending on the cellular microenvironment. This dual nature makes the compound a high-value target for evaluating both antimicrobial and antineoplastic (anticancer) activities. For detailed structural properties and sourcing, refer to the 1 [1].

Pharmacological Screening Architecture

To systematically evaluate the biological activity of this compound, we deploy a multi-tiered screening architecture. The workflow is designed to funnel the compound from broad viability assays down to specific mechanistic profiling.

Workflow A Compound Synthesis & Structural Validation B Antimicrobial Screening (MIC/MBC Determination) A->B Aliquots C Anticancer Screening (MTT/Cell Viability) A->C Aliquots D MoA Profiling & Target Identification B->D Active Hits C->D Active Hits E Lead Optimization & In Vivo Studies D->E Validated Targets

Fig 1. High-level pharmacological screening workflow for phenolic ketone derivatives.

In Vitro Antimicrobial Susceptibility Testing (AST)

Experimental Causality

To evaluate the bacteriostatic and bactericidal properties of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, the broth microdilution method is selected over agar disk diffusion. The causality behind this choice lies in the necessity for precise, quantifiable Minimum Inhibitory Concentration (MIC) values that account for the compound's specific diffusion coefficient and solubility limits in aqueous media. This protocol is strictly aligned with the2 [2].

Self-Validating Protocol: Broth Microdilution

This protocol is engineered as a self-validating system by incorporating mandatory internal controls (sterility, growth, and positive drug controls) to rule out false positives caused by solvent toxicity or media contamination.

  • Compound Preparation: Dissolve the compound in 100% DMSO to yield a master stock concentration of 10 mg/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. Critical Step: Ensure the final DMSO concentration in all test wells remains ≤1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Adjust the target bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) using a spectrophotometer, then dilute 1:150 in MHB.

  • Inoculation: Dispense 50 µL of the diluted inoculum into each well, achieving a final well concentration of ~5 × 10^5 CFU/mL.

  • Control Implementation:

    • Sterility Control: MHB + 1% DMSO only.

    • Growth Control: MHB + 1% DMSO + Inoculum.

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) + Inoculum.

  • Incubation & Reading: Incubate the plates at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

In Vitro Cytotoxicity & Anticancer Screening

Experimental Causality

The MTT assay is utilized to measure cellular metabolic activity as a proxy for cell viability. The causality of this assay relies on the assumption that tetrazolium reduction is strictly mediated by NAD(P)H-dependent oxidoreductases in living cells. However, because 1-(2-Hydroxy-5-methylphenyl)propan-2-one possesses a redox-active phenolic hydroxyl group, it can theoretically act as a direct reducing agent. Therefore, the protocol integrates a cell-free control well to subtract any background reduction caused by the compound itself, ensuring absolute assay integrity. This methodology builds upon the foundational principles established by 3 [3].

Self-Validating Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a normal control line (e.g., HEK-293) in a 96-well plate at a density of 5 × 10^3 cells/well in 100 µL of complete DMEM/FBS medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for adherence.

  • Treatment Application: Aspirate the old medium. Apply the compound at varying concentrations (1 µM to 100 µM) in fresh medium.

  • Control Implementation:

    • Vehicle Control: Cells + 0.1% DMSO.

    • Positive Control: Cells + Doxorubicin (1 µM).

    • Cell-Free Control: Medium + Compound (Highest Concentration) + No Cells.

  • Incubation: Incubate the treated plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization & Quantification: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to solubilize the crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Mechanistic Profiling: ROS-Mediated Apoptosis

If the compound exhibits significant cytotoxicity against cancer cell lines while sparing normal cells, the next logical step is to elucidate its Mechanism of Action (MoA). Phenolic ketones frequently induce apoptosis via the intrinsic mitochondrial pathway. The generation of Reactive Oxygen Species (ROS) leads to mitochondrial membrane depolarization, triggering a fatal caspase cascade.

Mechanism Cmpd 1-(2-Hydroxy-5-methylphenyl) propan-2-one ROS Intracellular ROS Generation Cmpd->ROS Oxidative Stress Mito Mitochondrial Membrane Depolarization ROS->Mito Damage Casp Caspase 3/9 Activation Mito->Casp Cytochrome c Release Apop Apoptosis (Cell Death) Casp->Apop Execution

Fig 2. Proposed mechanism of action for anticancer activity via ROS-mediated apoptosis.

Quantitative Data Presentation

To ensure clear interpretation of the screening results, all quantitative data should be summarized into structured matrices. Below are the standardized reporting templates required for evaluating the pharmacological efficacy of the compound.

Table 1: Standardized Output for Antimicrobial Susceptibility
StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923Positive[Value][Value]≤4 (Bactericidal)Susceptible
E. coli ATCC 25922Negative[Value][Value]>4 (Bacteriostatic)Resistant
P. aeruginosa ATCC 27853Negative[Value][Value]N/AResistant
Table 2: Standardized Output for Cytotoxicity Profiling
Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*Active Hit Status
HeLaCervical Adenocarcinoma[Value]> 3.0Yes/No
A549Lung Carcinoma[Value]> 3.0Yes/No
HEK-293Normal Embryonic Kidney[Value]N/A (Control Line)N/A

*Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). An SI > 3.0 indicates a favorable therapeutic window.

References

  • Title: Buy 1-(2-Hydroxy-5-methylphenyl)propan-2-one (EVT-13757459)
  • Source: Clinical and Laboratory Standards Institute (CLSI)
  • Title: Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays (1983)

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one

An Application Note for the Synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one Introduction and Significance 1-(2-Hydroxy-5-methylphenyl)propan-2-one is an organic compound of interest in the development of novel chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one

Introduction and Significance

1-(2-Hydroxy-5-methylphenyl)propan-2-one is an organic compound of interest in the development of novel chemical entities and serves as a versatile precursor in various synthetic pathways. Its structure, featuring a substituted phenolic ring linked to an acetone moiety, provides a scaffold for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the hydroxyl group offers a site for further functionalization, while the ketone can participate in a wide range of carbonyl chemistry. This document provides a comprehensive, two-stage protocol for the synthesis of this target molecule, beginning with the preparation of a key intermediate, 2-hydroxy-5-methylacetophenone, via the Fries rearrangement, followed by a one-carbon homologation to yield the final product. This guide is intended for researchers in organic synthesis and drug development, providing in-depth procedural details and the chemical principles underpinning the methodology.

Synthetic Strategy Overview

The synthesis is approached in two primary stages. The first stage involves the synthesis of the core aromatic ketone structure, and the second stage elongates the carbon chain to achieve the target molecule.

  • Stage 1: Fries Rearrangement of p-Cresyl Acetate. This classic rearrangement reaction converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This step is crucial for regioselectively introducing an acetyl group onto the p-cresol aromatic ring, ortho to the hydroxyl group. By controlling the reaction temperature, the formation of the ortho-isomer is favored.[3]

  • Stage 2: Homologation to an Aryl-Substituted Acetone. Starting with the 2-hydroxy-5-methylacetophenone intermediate, a one-carbon insertion is required between the aromatic ring and the carbonyl group. A reliable method for this transformation is the Darzens condensation to form an α,β-epoxy ester (a glycidic ester), followed by saponification and decarboxylation to yield the desired ketone.

The overall workflow is depicted in the diagram below.

G cluster_0 Stage 1: Fries Rearrangement cluster_1 Stage 2: Darzens Condensation & Decarboxylation A p-Cresyl Acetate B 2-Hydroxy-5-methylacetophenone A->B  Anhydrous AlCl₃  Heat (120°C) D Glycidic Ester Intermediate B:e->D:w  Darzens Condensation C Ethyl Chloroacetate Sodium Ethoxide F 1-(2-Hydroxy-5-methylphenyl)propan-2-one D->F  Hydrolysis &  Decarboxylation E Saponification (NaOH) & Acidification (HCl)

Caption: Overall synthetic workflow for 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

Stage 1: Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement

Principle and Mechanism

The Fries rearrangement is an organic reaction that transforms an aryl ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[1] The mechanism proceeds through the formation of an acylium ion electrophile.[3][5] The Lewis acid coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen. This polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of an acylium carbocation. This electrophile then attacks the activated aromatic ring in an electrophilic aromatic substitution reaction.[3][6]

Reaction temperature is a critical parameter for controlling regioselectivity. Higher temperatures (above 100°C) tend to favor the formation of the ortho-substituted product, while lower temperatures favor the para-isomer.[1][3] This is often explained by thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the aluminum catalyst.[1]

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
p-Cresyl Acetate150.1750 mL (52.5 g)0.35
Anhydrous Aluminum Chloride (AlCl₃)133.34120 g0.90
Ice-As needed-
Concentrated Hydrochloric Acid (HCl)36.46~20 mL-
Glacial Acetic Acid60.05As needed for purification-

Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add p-cresyl acetate (50 mL).

  • Catalyst Addition: To the p-cresyl acetate, add anhydrous aluminum chloride (120 g) in portions with gentle swirling. The reaction is exothermic, and some HCl gas may be evolved. Perform this step in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture in an oil bath at 120°C for 45-60 minutes. The mixture will become a dark, viscous liquid.

  • Work-up and Quenching: After the heating period, allow the flask to cool to room temperature. In a separate large beaker (2 L), prepare a mixture of crushed ice and water, and add approximately 20 mL of concentrated HCl.

  • Decomposition: Very slowly and carefully, pour the cooled reaction mixture onto the ice-acid mixture with vigorous stirring. The aluminum chloride complex will decompose violently. This step must be performed with extreme caution in a fume hood.

  • Isolation of Crude Product: A solid or oily crude product should separate. If the product is solid, collect it by vacuum filtration. If it is an oil, transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: The crude ketone can be purified by recrystallization. A documented method involves dissolving the crude product in a minimal amount of glacial acetic acid and then slowly adding this solution dropwise into a large volume of cold water with constant stirring.[7] The precipitated solid is then collected by vacuum filtration, washed thoroughly with water, and dried.

  • Characterization: The product, 2-hydroxy-5-methylacetophenone, should be a greenish-white solid with a melting point of approximately 50°C.[7] Its identity can be confirmed using spectroscopic methods (IR, NMR, Mass Spectrometry).[8]

Stage 2: Synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one

Principle and Mechanism: The Darzens Condensation

The Darzens condensation (or glycidic ester condensation) is a reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). For this synthesis, 2-hydroxy-5-methylacetophenone is reacted with ethyl chloroacetate using a base like sodium ethoxide. The base deprotonates the α-haloester, creating a carbanion that attacks the ketone's carbonyl carbon. A subsequent intramolecular nucleophilic substitution forms the epoxide ring.

The resulting glycidic ester is then saponified (hydrolyzed) with a base (e.g., NaOH) to form the sodium salt of the glycidic acid. Upon acidification, the glycidic acid becomes unstable and readily undergoes decarboxylation (loses CO₂) to yield the target ketone, which has one more carbon in its backbone than the starting ketone.

Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Moles (approx.)
2-Hydroxy-5-methylacetophenone150.1715.0 g0.10
Ethyl Chloroacetate122.5513.5 g (11.3 mL)0.11
Sodium Metal22.992.5 g0.11
Absolute Ethanol46.07100 mL-
Sodium Hydroxide (NaOH)40.008.0 g0.20
Hydrochloric Acid (HCl, 10%)36.46As needed-
Diethyl Ether74.12As needed for extraction-

Procedure

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place 100 mL of absolute ethanol. Carefully add small pieces of sodium metal (2.5 g) to the ethanol. The reaction is vigorous and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Darzens Condensation: Cool the sodium ethoxide solution in an ice bath. In a separate flask, prepare a solution of 2-hydroxy-5-methylacetophenone (15.0 g) and ethyl chloroacetate (13.5 g) in 50 mL of diethyl ether.

  • Add this solution dropwise to the cooled sodium ethoxide solution with continuous stirring over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, then gently reflux for 1 hour.

  • Saponification of Glycidic Ester: Cool the reaction mixture. Prepare a solution of sodium hydroxide (8.0 g) in 50 mL of water and add it to the reaction flask. Stir the mixture vigorously and heat to reflux for 1-2 hours to hydrolyze the ester.

  • Work-up and Decarboxylation: Cool the mixture to room temperature. Transfer it to a separatory funnel and separate the aqueous layer. Wash the organic layer with a small amount of water and combine the aqueous extracts.

  • Cool the combined aqueous layer in an ice bath and acidify it by slowly adding 10% hydrochloric acid until the evolution of CO₂ gas ceases and the solution is acidic (test with litmus paper). The acidification will cause the unstable glycidic acid to decarboxylate, and the product will precipitate as an oil or solid.

  • Isolation and Purification: Extract the product from the aqueous mixture using diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Characterization: The final product, 1-(2-Hydroxy-5-methylphenyl)propan-2-one, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure.

References

  • Fries rearrangement - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fries_rearrangement]
  • Fries Rearrangement - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm]
  • Organocatalytic Deoxygenative Reduction of α,β-Unsaturated Ketones - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02330]
  • What is the Fries Rearrangement Reaction? - BYJU'S. [URL: https://byjus.com/chemistry/fries-rearrangement-reaction/]
  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. [URL: https://testbook.com/chemistry/fries-rearrangement]
  • Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0040-1705928]
  • A Technical Guide to the Synthesis of Substituted Chalcones: A Literature Review - Benchchem. [URL: https://www.benchchem.
  • Reduction of α,β-Unsaturated Ketones by Old Yellow Enzymes: Mechanistic Insights from Quantum Mechanics/Molecular Mechanics Calculations | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b09865]
  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method - AIP Publishing. [URL: https://pubs.aip.
  • Synthesis and Characterization of Some Chalcone Derivatives - Science Alert. [URL: https://scialert.net/abstract/?doi=tasr.2007.52.56]
  • SYNTHESIS OF CHALCONES - Jetir.Org. [URL: https://www.jetir.org/papers/JETIR1907R45.pdf]
  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry - Aakash Institute. [URL: https://www.aakash.ac.in/important-concepts/chemistry/fries-rearrangement]
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01740]
  • Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/129.shtm]
  • Transition-metal-free chemoselective reduction of α,β-unsaturated ketones using H2O as a hydrogen source - Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/qo/c8qo00790a]
  • Synthetic scheme of chalcones. Synthesis of chalcones was carried out... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-scheme-of-chalcones-Synthesis-of-chalcones-was-carried-out-using_fig1_344195034]
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. [URL: http://nopr.niscpr.res.in/handle/123456789/59807]
  • Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02821]
  • Catalytic Hydrogenation Reaction of Naringin-Chalcone. Study of the Electrochemical Reaction - MDPI. [URL: https://www.mdpi.com/1422-8599/3/3/I003/pdf]
  • Conjugate reduction of α,β-unsaturated ketones with hydrosilane mediated by copper(I) salt - Kobe University. [URL: https://www.research.kobe-u.ac.jp/eng-orgchem/articles/H02/H02_006.pdf]
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones - Benchchem. [URL: https://www.benchchem.
  • Claisen–Schmidt condensation - Wikipedia. [URL: https://en.wikipedia.
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  • Claisen-Schmidt-Condensation.pdf. [URL: https://www.nhpharma.
  • Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf - Nevolab. [URL: https://www.nevolab.
  • Claisen-Schmidt Condensation. [URL: https://www.csus.edu/indiv/m/mackj/chem125/ClaisenSchmidt.pdf]
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  • [URL: https://shodhganga.inflibnet.ac.in/bitstream/10603/74738/11/11_chapter%205.pdf]
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  • 1-(2-Hydroxy-5-methylphenyl) - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200780/]
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  • Ethanone, 1-(2-hydroxy-5-methylphenyl)- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1450722&Type=Mass&Index=1#Mass-Spec]
  • 2'-Hydroxy-5'-methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.
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Application

Application Note: 1-(2-Hydroxy-5-methylphenyl)propan-2-one as a Keystone Precursor for Benzofuran-Based EZH2 Inhibitors

Executive Summary In modern oncology and epigenetic drug discovery, the benzofuran core has emerged as a privileged scaffold, particularly in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1]. EZH2 is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern oncology and epigenetic drug discovery, the benzofuran core has emerged as a privileged scaffold, particularly in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), responsible for the trimethylation of histone H3K27, which leads to the transcriptional silencing of tumor suppressor genes[2].

1-(2-Hydroxy-5-methylphenyl)propan-2-one (a functionalized acetonylphenol) serves as a highly efficient, atom-economical precursor for synthesizing 2,5-dimethylbenzofuran[3]. Through a thermodynamically driven, acid-catalyzed cyclization, this precursor provides a robust entry point into complex benzofuran architectures, such as the highly potent, orally bioavailable EZH2 inhibitor EBI-2511 and its clinical analogs[1][4].

Mechanistic Rationale: The Cyclization Cascade

The utility of 1-(2-hydroxy-5-methylphenyl)propan-2-one lies in its perfectly pre-organized functional groups. The proximity of the nucleophilic phenolic hydroxyl group to the electrophilic ketone of the acetonyl chain enables a highly efficient intramolecular cyclization.

Causality of the Transformation:

  • Activation: A Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) protonates the ketone carbonyl, increasing the electrophilicity of the C2 carbon on the propan-2-one chain.

  • Hemiketal Formation: The ortho-hydroxyl group undergoes intramolecular nucleophilic attack on the activated carbonyl, forming a 2-hydroxy-2,5-dimethyl-2,3-dihydrobenzofuran intermediate.

  • Aromatization (The Driving Force): Acid-catalyzed dehydration (loss of H₂O) converts the hemiketal into 2,5-dimethylbenzofuran . This step is rendered irreversible by the massive thermodynamic stabilization gained through the formation of the fully conjugated, aromatic benzofuran ring system[5].

EZH2_Pathway PRC2 PRC2 Complex (SUZ12, EED, RbAp48) EZH2 EZH2 (Catalytic Subunit) Overexpressed in Lymphoma PRC2->EZH2 Forms H3K27me3 H3K27me3 (Trimethylation) EZH2->H3K27me3 Catalyzes H3K27 Histone H3K27 Substrate H3K27->H3K27me3 Methylation Silencing Transcriptional Silencing of Tumor Suppressor Genes H3K27me3->Silencing Induces Tumor Tumorigenesis & Cell Proliferation Silencing->Tumor Promotes Inhibitor Benzofuran EZH2 Inhibitor (e.g., EBI-2511) Inhibitor->EZH2 Blocks (Competitive)

Fig 1: EZH2 epigenetic silencing pathway and targeted intervention by benzofuran-based inhibitors.

Experimental Protocols

The following protocols outline the synthesis of the precursor, its cyclization, and downstream functionalization. These methodologies are designed as self-validating systems , ensuring that researchers can definitively confirm the success of each step before proceeding.

Protocol A: Synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one

Objective: Synthesize the precursor via directed ortho-acylation of p-cresol.

  • Setup: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve p-cresol (10.0 g, 92.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Activation: Cool the solution to 0 °C. Slowly add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise to form the Lewis acid-phenol complex.

  • Acylation: Dropwise, add propanoyl chloride (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Carefully quench the reaction by pouring it over crushed ice and 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Confirm product formation via TLC (Hexanes:EtOAc 4:1). The product will appear as a distinct UV-active spot with an Rf​ of ~0.4. ¹H NMR should reveal a characteristic singlet at ~3.7 ppm, corresponding to the bridging methylene (-CH₂-) group of the acetonyl chain.

Protocol B: Acid-Catalyzed Cyclization to 2,5-Dimethylbenzofuran

Objective: Convert the precursor into the core benzofuran scaffold.

  • Setup: Dissolve 1-(2-hydroxy-5-methylphenyl)propan-2-one (5.0 g, 30.4 mmol) in toluene (50 mL) in a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 5 mol%).

    • Causality Note: Toluene is chosen because it forms an azeotrope with water. The Dean-Stark trap continuously removes the water byproduct, leveraging Le Chatelier's principle to drive the equilibrium entirely toward the dehydrated benzofuran product.

  • Reflux: Heat the mixture to reflux (110 °C) for 3-4 hours until water ceases to collect in the trap.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the acid catalyst), dry over Na₂SO₄, and evaporate the solvent.

  • Self-Validation (Critical):

    • TLC: The polar phenolic precursor ( Rf​ ~0.4) will completely disappear, replaced by a highly non-polar, intensely UV-fluorescent spot ( Rf​ ~0.9 in hexanes).

    • NMR: The definitive marker of success is the disappearance of the aliphatic methylene singlet at ~3.7 ppm and the emergence of a sharp singlet at ~6.3 ppm, corresponding to the aromatic C3-H proton of the newly formed furan ring.

Protocol C: Downstream Functionalization (Bromination)

Objective: Activate the C3 position for cross-coupling reactions to build EZH2 inhibitors[1].

  • Reaction: Dissolve 2,5-dimethylbenzofuran (2.0 g, 13.7 mmol) in DCM (20 mL) at 0 °C. Add N-bromosuccinimide (NBS, 1.05 equivalents) in small portions.

  • Stirring: Stir for 2 hours in the dark.

  • Isolation: Wash with water, dry, and concentrate to yield 3-bromo-2,5-dimethylbenzofuran, ready for Suzuki-Miyaura coupling to append the pyridone or biaryl moieties required for EZH2 target engagement[2].

Quantitative Data & Optimization

Table 1: Optimization of Cyclization Conditions for 2,5-Dimethylbenzofuran

Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC) Mechanistic Observation
None Toluene 110 24 < 5% N/A High activation barrier prevents spontaneous dehydration.
p-TsOH (5%) Toluene 110 3 94% > 98% Azeotropic water removal drives reaction to completion.
TfOH (1%) DCM 25 12 88% 95% Stronger acid allows room-temperature cyclization[5].

| Amberlyst-15 (10 wt%) | Ethanol | 78 | 8 | 76% | 92% | Heterogeneous catalysis; slightly lower yield due to side reactions. |

Table 2: Physicochemical Tracking of the Synthetic Workflow

Compound Molecular Formula Exact Mass LogP (Est.) Key NMR Diagnostic Peak (¹H)
Precursor C₁₀H₁₂O₂ 164.08 2.1 ~3.7 ppm (s, 2H, -CH₂-)
Benzofuran Core C₁₀H₁₀O 146.07 3.4 ~6.3 ppm (s, 1H, C3-H)

| Brominated Intermediate | C₁₀H₉BrO | 223.98 | 4.2 | Disappearance of 6.3 ppm signal |

Synthetic Workflow Visualization

Synthetic_Workflow SM p-Cresol (Starting Material) Precursor 1-(2-Hydroxy-5-methylphenyl) propan-2-one SM->Precursor Acylation Cyclization Acid-Catalyzed Cyclization (-H2O) Precursor->Cyclization Benzofuran 2,5-Dimethylbenzofuran (Core Scaffold) Cyclization->Benzofuran Functionalization Bromination & Carboxylation Benzofuran->Functionalization API EZH2 Inhibitor Analog (e.g., EBI-2511) Functionalization->API

Fig 2: Synthetic workflow from p-cresol to benzofuran-based EZH2 inhibitor APIs.

References

  • [6] European Patent Office (EP 3378859 A1). BENZOFURAN DERIVATIVE, PREPARATION METHOD THEREOF AND USE THEREOF IN MEDICINE. Available at:

  • [5] ACS Publications. Regioselective Transition Metal-Free Catalytic Ring Opening of 2H-Azirines by Phenols and Naphthols; One-Pot Access to Benzo- and Naphthofurans. Available at:[Link]

  • [1] PubMed Central (PMC). Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma. Available at:[Link]

  • [2] RSC Publishing. Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives. Available at:[Link]

Sources

Method

Application Note: Highly Selective Extraction and Purification of 1-(2-Hydroxy-5-methylphenyl)propan-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Downstream processing, liquid-liquid extraction (LLE), and phase-transfer purification of phenolic ketones. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Downstream processing, liquid-liquid extraction (LLE), and phase-transfer purification of phenolic ketones.

Introduction & Strategic Overview

1-(2-Hydroxy-5-methylphenyl)propan-2-one is a highly valued phenolic ketone intermediate utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Because it is typically synthesized via Friedel-Crafts acylation or Fries rearrangement, the crude reaction mixture is inherently complex. Post-reaction matrices often contain unreacted starting materials, strongly acidic byproducts (e.g., carboxylic acids from acyl chloride hydrolysis), and over-alkylated neutral polymeric species.

Isolating the target phenolic ketone requires moving beyond simple solvent evaporation. Instead, researchers must employ a highly selective acid-base liquid-liquid extraction (LLE) protocol. This guide outlines a self-validating, scalable extraction workflow that exploits the subtle differences in the acid dissociation constants (pKa) of the mixture's components to achieve >98% purity prior to final chromatographic polishing.

Mechanistic Principles of Extraction

The purification strategy is grounded in the differential acid-base reactivity of the organic mixture . By sequentially manipulating the pH of the aqueous washing phase, we can selectively ionize specific compounds, driving them into the aqueous layer while leaving others in the organic phase.

  • Carboxylic Acid Impurities (pKa ~4–5): These are strongly acidic relative to phenols. Washing the organic layer with a weak base like sodium bicarbonate (NaHCO₃, pKa of conjugate acid ~6.4) selectively deprotonates these impurities. They form water-soluble carboxylate salts and are purged in the first aqueous waste stream.

  • Phenolic Ketone Target (pKa ~10.0): The hydroxyl group on the phenyl ring is only weakly acidic . It remains protonated (uncharged) and organically soluble during the NaHCO₃ wash. However, treating the organic layer with a strong base like 1M sodium hydroxide (NaOH, pH > 13) completely deprotonates the phenol, forming a highly water-soluble sodium phenoxide salt. The target molecule is thus selectively pulled into the aqueous phase.

  • Neutral Impurities (pKa > 20): Unreacted alkanes, non-phenolic ketones, and polymeric byproducts lack acidic protons. They remain trapped in the organic phase throughout all basic washes and are discarded.

Recent advancements in green chemistry advocate for replacing traditional chlorinated solvents or highly volatile ethers with bio-based alternatives. In this protocol, 2-methyltetrahydrofuran (2-MeTHF) is utilized as the primary organic solvent due to its superior partitioning efficiency for phenolic compounds and excellent phase-separation characteristics .

Physicochemical Properties & Partitioning Data

To predict the behavior of the reaction mixture during extraction, consult the solubility states at various pH thresholds summarized below.

Compound ClassExample in MixtureApprox. pKaSolubility at pH 8 (NaHCO₃ Wash)Solubility at pH 13 (NaOH Wash)Solubility at pH 2 (HCl Acidification)
Carboxylic Acids Propanoic acid byproduct4.8Aqueous (as carboxylate salt)Aqueous (as carboxylate salt)Organic (neutral)
Phenolic Ketones 1-(2-Hydroxy-5-methylphenyl)propan-2-one ~10.0 Organic (neutral) Aqueous (as phenoxide salt) Organic (neutral)
Neutral Organics Unreacted alkanes / non-phenolic ketones> 20Organic (neutral)Organic (neutral)Organic (neutral)

Experimental Extraction Protocol

Phase 1: Initial Solubilization & Weak Acid Removal
  • Solubilization: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of 2-MeTHF in a 250 mL separatory funnel.

    • Causality: 2-MeTHF is chosen as a sustainable, bio-based solvent that offers excellent partitioning for phenolic compounds and forms a distinct, easily separable boundary with water.

  • Weak Base Wash: Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Venting & Agitation: Stopper the funnel, invert, and immediately open the stopcock to vent.

    • Self-Validation Step: The release of CO₂ gas confirms the neutralization of residual acidic byproducts. Continue shaking vigorously for 1 minute, venting frequently until gas evolution ceases.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing carboxylate salts) and discard. Retain the upper organic layer.

Phase 2: Selective Deprotonation of the Target
  • Strong Base Extraction: To the retained organic layer, add 50 mL of 1M aqueous sodium hydroxide (NaOH).

  • Agitation: Shake vigorously for 1–2 minutes, venting as necessary.

    • Causality: The strong base (pH > 13) completely deprotonates the weakly acidic phenolic hydroxyl group, converting the target compound into a highly water-soluble sodium phenoxide salt.

  • Phase Separation: Allow the layers to separate. The target compound is now selectively isolated in the lower aqueous layer.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction with an additional 25 mL of 1M NaOH to ensure quantitative recovery. Combine the basic aqueous extracts.

  • Quality Control: The remaining organic layer should now only contain neutral impurities. Validate this by spotting the organic layer on a TLC plate; the target phenolic ketone spot should be completely absent.

Phase 3: Reprotonation and Target Recovery
  • Thermal Control: Cool the combined basic aqueous extracts in an ice-water bath.

    • Causality: Acid-base neutralization is highly exothermic. Cooling prevents thermal degradation or unwanted oxidative side reactions of the electron-rich phenolic ring.

  • Acidification: Slowly add 6M hydrochloric acid (HCl) dropwise while stirring continuously.

    • Self-Validation Step: Monitor the pH using indicator paper. Stop adding HCl when the solution reaches a pH of ~2. You will visually observe the formation of a cloudy suspension or oil droplets as the sodium phenoxide is reprotonated back into the neutrally charged 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

  • Back-Extraction: Transfer the acidic aqueous mixture back to a clean separatory funnel. Extract the aqueous phase twice with 50 mL portions of fresh 2-MeTHF. Combine the new organic extracts.

Phase 4: Drying and Concentration
  • Brine Wash: Wash the combined organic extracts with 30 mL of saturated aqueous sodium chloride (brine). This removes residual bulk water and breaks any micro-emulsions.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer and let sit for 15 minutes. Filter off the hydrated drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 40°C) to yield the highly purified 1-(2-Hydroxy-5-methylphenyl)propan-2-one as an oil or crystalline solid.

Workflow Visualization

G Mix Reaction Mixture (Target, Acids, Neutrals) Solv Dissolve in Organic Solvent (e.g., 2-MeTHF) Mix->Solv Bicarb Wash: Sat. NaHCO3 (aq) Solv->Bicarb Aq1 Aqueous Phase (Carboxylate Waste) Bicarb->Aq1 pKa < 6.4 Org1 Organic Phase (Phenol + Neutrals) Bicarb->Org1 Base Extract: 1M NaOH (aq) Org1->Base Org2 Organic Phase (Neutral Waste) Base->Org2 Neutrals Aq2 Aqueous Phase (Sodium Phenoxide) Base->Aq2 pKa ~ 10 Acid Acidify: 6M HCl to pH 2 Aq2->Acid Ext Extract: Fresh Organic Solvent Acid->Ext Pure 1-(2-Hydroxy-5-methylphenyl)propan-2-one Ext->Pure Dry & Concentrate

Liquid-liquid extraction workflow for isolating phenolic ketones based on pKa differentials.

Troubleshooting & Quality Control

  • Emulsion Formation during Base Extraction: Phenolic compounds can act as mild surfactants, occasionally causing emulsions when shaken with NaOH. If the layers do not separate cleanly within 5 minutes, add 10–15 mL of saturated brine to increase the ionic strength of the aqueous layer, forcing the phases to resolve.

  • Oxidation Risks: Phenols in strongly basic solutions (phenoxide ions) are highly susceptible to air oxidation, which can turn the solution dark brown or black. To mitigate this, do not leave the target compound in the NaOH solution longer than necessary. Execute Phase 2 and Phase 3 in rapid succession, or sparge the solutions with argon if delays are unavoidable.

References

  • Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

  • pKa Values Compilation. OrganicChemistryData (Hans Reich Collection). Available at:[Link]

  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Journal of Molecular Liquids. Available at:[Link]

Application

Application Note: Design, Synthesis, and Metallation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one Derived Schiff Base Ligands

Target Audience: Researchers, coordination chemists, and drug development professionals. Focus: Advanced transition metal ligand design, 7-membered chelate ring dynamics, and catalytic applications.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Focus: Advanced transition metal ligand design, 7-membered chelate ring dynamics, and catalytic applications.

Strategic Rationale & Mechanistic Insights

In the realm of transition metal catalysis and metallodrug design, the structural geometry of the supporting ligand dictates the electronic properties and steric environment of the metal center. While Schiff bases derived from salicylaldehyde are ubiquitous, they typically form rigid 6-membered chelate rings.

1-(2-Hydroxy-5-methylphenyl)propan-2-one represents a highly versatile, yet specialized, ortho-hydroxyaryl ketone precursor 1. The critical structural feature of this molecule is the methylene spacer ( −CH2​− ) located between the aromatic ring and the ketone moiety. Upon acid-catalyzed condensation with a primary amine and subsequent metallation, this spacer expands the coordination sphere, forcing the ligand to adopt a 7-membered chelate ring 2.

The 7-Membered Chelate Advantage

The expansion from a 6- to a 7-membered chelate ring fundamentally alters the ligand's "bite angle" (the L-M-L angle). In transition metal catalysis, larger bite angles and the inherent flexibility of 7-membered rings allow for dynamic reorganization during the catalytic cycle 3. This flexibility facilitates the stabilization of varied transition state geometries (e.g., during oxidative addition or reductive elimination), often leading to significantly enhanced turnover frequencies (TOF) and enantiomeric discrimination compared to their rigid counterparts 4. Furthermore, the methyl group at the 5-position provides mild electron donation (+I effect), stabilizing high-oxidation-state metal intermediates without introducing excessive steric bulk at the periphery.

ChelateMechanics L Free Ligand (HL) Flexible Methylene Spacer D Deprotonation Phenolate Formation (Et3N) L->D Base Addition C Metal Coordination O,N-Bidentate Binding D->C M(II) Precursor R 7-Membered Chelate Ring Expanded Bite Angle C->R Geometric Constraint Cat Catalytic Application Enhanced Dynamic Reorganization R->Cat Increased TOF & Flexibility

Mechanistic pathway from free ligand to catalytically active 7-membered chelate complex.

Experimental Protocols

The following self-validating protocols detail the synthesis of the Schiff base ligand and its subsequent metallation with Palladium(II), a common precursor for cross-coupling catalysts.

Protocol 1: Synthesis of the Schiff Base Ligand (HL)

Unlike highly reactive aldehydes, the ketone moiety in 1-(2-hydroxy-5-methylphenyl)propan-2-one is sterically hindered and electronically deactivated by the adjacent aromatic system. Therefore, standard room-temperature ethanol condensation is insufficient 5. We employ azeotropic distillation to drive the equilibrium forward.

Reagents:

  • 1-(2-Hydroxy-5-methylphenyl)propan-2-one (10.0 mmol)

  • Primary Amine (e.g., 2,6-diisopropylaniline) (10.5 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.1 mmol, 1 mol%)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reaction Initiation: Dissolve the ketone and the primary amine in the anhydrous toluene. Add the PTSA. Causality: The acid catalyst protonates the ketone oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the amine.

  • Azeotropic Reflux: Heat the mixture to reflux (~110 °C) for 16–24 hours. Monitor the Dean-Stark trap; the physical removal of water (byproduct) drives the condensation to completion according to Le Chatelier’s principle.

  • Validation (In-Process): Perform Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The disappearance of the ketone spot and the emergence of a new, highly UV-active spot confirms conversion.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 20 mL) to neutralize the PTSA, preventing reverse hydrolysis. Wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude imine from hot absolute ethanol to yield the pure Schiff base ligand (HL).

Protocol 2: Palladium(II) Metallation

To achieve coordination, the phenolic proton must be removed. The resulting monoanionic phenolate is a significantly stronger σ-donor than the neutral phenol, driving the displacement of the chloride ligand on the Pd(II) precursor.

Reagents:

  • Synthesized Schiff Base Ligand (HL) (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride ( [PdCl2​(PPh3​)2​] ) (1.0 mmol)

  • Triethylamine ( Et3​N ) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the ligand in DCM under an inert argon atmosphere. Add Et3​N and stir for 15 minutes. Causality: Et3​N deprotonates the phenol ( pKa​ ~10), generating the highly nucleophilic phenolate species essential for forming the strong Pd-O bond.

  • Coordination: Slowly add the solid [PdCl2​(PPh3​)2​] to the stirring solution.

  • Incubation: Stir at room temperature for 6 hours. Validation: The solution will undergo a distinct color shift (typically yellow to deep orange/red), indicating the formation of a Ligand-to-Metal Charge Transfer (LMCT) band characteristic of the complex.

  • Isolation: Concentrate the reaction volume to ~5 mL under a stream of nitrogen. Add cold diethyl ether (20 mL) to precipitate the [Pd(L)Cl(PPh3​)] complex. Filter, wash with cold ether, and dry under vacuum.

Workflow K 1-(2-Hydroxy-5-methylphenyl) propan-2-one C Condensation (Toluene, PTSA, Reflux) K->C A Primary Amine (e.g., Ar-NH2) A->C L Schiff Base Ligand (HL) (O,N-Donor) C->L - H2O (Dean-Stark) M Metallation (PdCl2(PPh3)2, Et3N) L->M P Pd(II) Complex (7-Membered Chelate) M->P - HCl

Workflow for the synthesis and metallation of the 7-membered Schiff base chelate ligand.

Quantitative Data & Spectroscopic Validation

Proper validation of the 7-membered chelate ring formation relies on distinct spectroscopic markers. The table below summarizes the expected shifts when transitioning from the free ligand to the Pd(II) complex.

Spectroscopic MethodFree Ligand (HL)Pd(II) ComplexCausal Explanation for Shift
FT-IR ( νC=N​ ) ~1625 cm⁻¹~1590 cm⁻¹Coordination of the imine nitrogen to Pd(II) withdraws electron density, weakening the C=N double bond.
FT-IR ( νO−H​ ) ~3300-3400 cm⁻¹ (broad)AbsentDeprotonation of the phenolic OH upon metal coordination confirms monoanionic binding.
1 H NMR (Ar-OH) ~11.5 ppm (singlet)AbsentLoss of the phenolic proton validates the base-mediated deprotonation step.
1 H NMR ( −CH2​− spacer) ~3.8 ppm (singlet)~4.2 ppm (AB quartet)Critical Marker: Coordination locks the 7-membered ring into a rigid boat/chair conformation, making the two methylene protons diastereotopic (splitting into an AB quartet).

References

  • [1] Schiff Bases and Their Metallic Derivatives: Highly Versatile Molecules with Biological and Abiological Perspective. IntechOpen. URL:

  • [5] Access to ortho-Hydroxyphenyl Ketimines via Imine Anion-Mediated Smiles Rearrangement. Organic Letters - ACS Publications. URL:

  • [3] Carbohydrate Phosphinites as Practical Ligands in Asymmetric Catalysis: Electronic Effects and Dependence of Backbone Chirality. The Journal of Organic Chemistry - ACS Publications. URL:

  • [2] Interplay of bite angle and cone angle effects. A comparison between o-C6H4(CH2PR2)(PR2 ') and o-C6H4(CH2PR2)(CH2PR2 ') as ligands for Pd-catalysed ethene hydromethoxycarbonylation. ResearchGate. URL:

  • [4] Testing the role of the backbone length using bidentate and tridentate ligands in manganese-catalyzed asymmetric hydrogenation. DEA - University of Debrecen. URL:

Sources

Method

1-(2-Hydroxy-5-methylphenyl)propan-2-one applications in organic synthesis

Application Note: Synthesis, Protection Strategies, and Synthetic Utility of 1-(2-Hydroxy-5-methylphenyl)propan-2-one Executive Summary & Structural Insights 1-(2-Hydroxy-5-methylphenyl)propan-2-one is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Protection Strategies, and Synthetic Utility of 1-(2-Hydroxy-5-methylphenyl)propan-2-one

Executive Summary & Structural Insights

1-(2-Hydroxy-5-methylphenyl)propan-2-one is a highly versatile, bifunctional building block featuring an ortho-phenolic hydroxyl group and a methyl ketone moiety. While some commercial chemical databases erroneously conflate this compound with its propiophenone isomer (CAS 938-45-4), the true propan-2-one derivative is a phenylacetone. This specific structural arrangement—a ketone at the β -position relative to an ortho-phenol—makes it a privileged precursor for the synthesis of oxygen heterocycles (e.g., benzofurans) and nitrogenous pharmaceutical intermediates (e.g., phenethylamines).

This application note details a highly regioselective, self-validating synthetic route to 1-(2-hydroxy-5-methylphenyl)propan-2-one and outlines its primary applications in advanced organic workflows.

Mechanistic Synthesis Workflow: The Protected Claisen-Wacker Route

Causality & Strategic Design

Direct Friedel-Crafts alkylation of p-cresol with chloroacetone often results in poor regioselectivity and competitive O-alkylation. To achieve strict ortho-regioselectivity, the thermal Claisen rearrangement of allyl 4-methylphenyl ether is the gold standard.

Following the Claisen rearrangement, the terminal alkene must be oxidized to a methyl ketone via the Tsuji-Wacker oxidation. Expert Insight: Free o-allylphenols subjected to Pd(II)-catalyzed Wacker conditions undergo spontaneous, rapid oxypalladation, cyclizing directly to dihydrobenzofurans or benzofurans [1]. To isolate the acyclic ketone, transient protection of the phenolic -OH (typically as an acetate) is mandatory prior to oxidation [2].

G A p-Cresol (Starting Material) B Allyl 4-methylphenyl ether (O-Allylation) A->B Allyl bromide, K2CO3 Acetone, Reflux C 2-Allyl-4-methylphenol (Claisen Rearrangement) B->C Heat (200°C), Neat D 2-Allyl-4-methylphenyl acetate (Protection) C->D Ac2O, Pyridine DMAP (cat.) E 1-(2-Acetoxy-5-methylphenyl) propan-2-one (Wacker Oxidation) D->E PdCl2, CuCl, O2 DMF/H2O, 50°C F 1-(2-Hydroxy-5-methylphenyl) propan-2-one (Target Compound) E->F K2CO3, MeOH RT, 2h

Fig 1: The Protected Claisen-Wacker Synthesis Pathway ensuring strict regiocontrol.

Step-by-Step Protocol: Synthesis of the Target Ketone

Self-Validating System: Each step includes specific TLC or colorimetric markers to ensure reaction completion before proceeding.

  • O-Allylation: Suspend p-cresol (1.0 equiv) and anhydrous K2​CO3​ (1.5 equiv) in acetone. Add allyl bromide (1.2 equiv) dropwise. Reflux for 4 hours. Validation: TLC (Hexanes/EtOAc 9:1) shows the disappearance of the phenol (UV active, stains brown with KMnO4​ ) and the appearance of a higher Rf​ spot. Filter and concentrate to yield allyl 4-methylphenyl ether.

  • Claisen Rearrangement: Heat the neat ether under an argon atmosphere to 200°C for 6 hours. Validation: The reaction is complete when TLC shows a lower Rf​ spot that stains intensely with aqueous FeCl3​ (indicating the re-emergence of the free phenol).

  • Acetylation (Protection): Dissolve 2-allyl-4-methylphenol in pyridine (2.0 vol) and add acetic anhydride (1.5 equiv) with a catalytic amount of DMAP. Stir at room temperature for 2 hours. Quench with ice water and extract with DCM.

  • Tsuji-Wacker Oxidation: Dissolve the protected phenol in DMF/ H2​O (7:1). Add PdCl2​ (10 mol%) and CuCl (1.0 equiv). Stir vigorously under an O2​ balloon at 50°C for 12 hours. Validation: The terminal alkene multiplet (~5.9 ppm) in 1H NMR will completely disappear, replaced by a sharp methyl ketone singlet at ~2.1 ppm.

  • Deprotection: Dissolve the intermediate in MeOH and add K2​CO3​ (2.0 equiv). Stir for 2 hours at room temperature. Neutralize with 1M HCl, extract with EtOAc, and purify via silica gel chromatography to yield 1-(2-hydroxy-5-methylphenyl)propan-2-one.

Application 1: Synthesis of 2,5-Dimethylbenzofuran via Cyclodehydration

Benzofurans are privileged scaffolds in drug discovery, often exhibiting potent antimicrobial and anti-inflammatory properties. The proximity of the phenolic hydroxyl to the C2-ketone in 1-(2-hydroxy-5-methylphenyl)propan-2-one allows for a rapid, acid-catalyzed intramolecular cyclodehydration to form 2,5-dimethylbenzofuran.

Mechanism & Causality

The acid catalyst protonates the ketone carbonyl, increasing its electrophilicity. The ortho-phenolic oxygen acts as an internal nucleophile, attacking the carbonyl carbon to form a cyclic hemiketal intermediate. Subsequent acid-catalyzed dehydration drives the aromatization of the furan ring, making the process thermodynamically irreversible.

Benzofuran K 1-(2-Hydroxy-5-methylphenyl) propan-2-one E Protonated Ketone (Reactive Intermediate) K->E Amberlyst-15 (H+ source) H Cyclic Hemiketal (Intermediate) E->H Intramolecular Nucleophilic Attack F 2,5-Dimethylbenzofuran (Final Product) H->F Dehydration (-H2O)

Fig 2: Acid-catalyzed intramolecular cyclodehydration to 2,5-dimethylbenzofuran.

Step-by-Step Protocol
  • Dissolve 1-(2-hydroxy-5-methylphenyl)propan-2-one (1.0 equiv) in anhydrous toluene (0.2 M).

  • Add Amberlyst-15 strongly acidic resin (20% w/w).

  • Equip the flask with a Dean-Stark apparatus to remove water, driving the equilibrium toward the dehydrated product. Reflux for 3 hours.

  • Filter off the resin and concentrate the filtrate in vacuo. Purify via short-path distillation or silica plug to obtain pure 2,5-dimethylbenzofuran.

Application 2: Reductive Amination to Phenethylamine Scaffolds

Phenylacetones are classic precursors for substituted amphetamines and phenethylamines. By reacting the ketone with a primary amine (e.g., benzylamine) under reductive conditions, researchers can generate diverse libraries of neuroactive or cardiovascular drug candidates.

Step-by-Step Protocol
  • Dissolve the ketone (1.0 equiv) and benzylamine (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) portion-wise. Stir for 16 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, and dry over Na2​SO4​ . The resulting 1-(2-hydroxy-5-methylphenyl)-N-benzylpropan-2-amine can be isolated as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

Quantitative Data & Analytical Characterization

The table below summarizes the expected yields, reaction times, and critical analytical markers for the self-validating execution of these protocols.

Reaction StepTransformationYield (%)Time (h)Key Analytical Marker ( 1H NMR / TLC)
1 O-Allylation924Disappearance of phenolic -OH; new allyl multiplets at 5.3–6.1 ppm.
2 Claisen Rearrangement856Re-emergence of phenolic -OH; shift of allyl signals.
3 Acetylation (Protection)962Singlet at 2.3 ppm (acetate CH3​ ); Rf​ = 0.6 (Hex/EtOAc 4:1).
4 Wacker Oxidation7812Singlet at 2.1 ppm (methyl ketone); disappearance of alkene signals.
5 Deprotection942Re-emergence of phenolic -OH; Rf​ = 0.4 (Hex/EtOAc 3:1).
App 1 Cyclodehydration883Disappearance of ketone singlet; new aromatic singlet at 6.3 ppm (furan C3-H).
App 2 Reductive Amination8116Multiplet at 3.2 ppm (methine CH-N); MS [M+H] + corresponding to amine.

References

  • Hayashi, T., Yamasaki, K., Mimura, M., & Uozumi, Y. (2004). Deuterium-Labeling Studies Establishing Stereochemistry at the Oxypalladation Step in Wacker-Type Oxidative Cyclization of an o-Allylphenol. Journal of the American Chemical Society, 126(10), 3036-3037. Available at:[Link][1]

  • Wang, Y., & Chen, Y. (2017). Oxidation reactions in the current total synthesis of natural products. Organic Chemistry Frontiers, 4(8), 1632-1659. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(2-Hydroxy-5-methylphenyl)propan-2-one Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing yield bottlenecks in the synthesis of 1-(2-Hydroxy-5-methylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing yield bottlenecks in the synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one (also known as 2-acetonyl-4-methylphenol).

The installation of a propan-2-one (acetonyl) side chain at the ortho-position of a phenol ring is notoriously challenging. Traditional methods often suffer from poor regioselectivity, over-reaction, or irreversible cyclization. This guide provides a mechanistic breakdown of these failures and offers self-validating, high-yield alternative protocols based on modern cross-coupling strategies.

Mechanistic Workflow & Yield Bottlenecks

Understanding the causality behind your yield loss is the first step to optimization. The diagram below maps the traditional O-alkylation/rearrangement route (prone to failure) against two high-yield, transition-metal-catalyzed cross-coupling pathways.

SynthesisRoutes SM1 p-Cresol + Chloroacetone R1_Int 1-(4-methylphenoxy) propan-2-one SM1->R1_Int K2CO3, Acetone SM2 2-Bromo-4-methylphenol R2_Prot MOM-Protected Phenol SM2->R2_Prot MOM-Cl, Base R1_Fail Benzofuran Byproduct (Cyclization) R1_Int->R1_Fail Strong Acid/Heat (Yield Loss) Target 1-(2-Hydroxy-5-methylphenyl) propan-2-one R1_Int->Target Mild Lewis Acid (Low-Mod Yield) R2_Coupling Pd-Catalyzed α-Arylation (Acetone) R2_Prot->R2_Coupling Pd Catalyst R3_Coupling Cu-Catalyzed Coupling (Acetylacetone) R2_Prot->R3_Coupling CuI, Base R2_Coupling->Target Acidic Deprotection (High Yield) R3_Int 3-Arylacetylacetone Intermediate R3_Coupling->R3_Int R3_Int->Target NaOH (Retro-Claisen) + Deprotection

Mechanistic workflows for 1-(2-Hydroxy-5-methylphenyl)propan-2-one synthesis and yield bottlenecks.

Troubleshooting & FAQs

Q: During the acid-catalyzed rearrangement of 1-(4-methylphenoxy)propan-2-one, my yield of the target ortho-arylacetone is <20%, and I isolate a dark, viscous byproduct. What is happening? A: You are observing the classic acid-catalyzed cyclization of aryloxyacetones. Under strong Lewis acid (e.g., AlCl₃) or Brønsted acid conditions, the newly formed ortho-acetonyl group undergoes rapid intramolecular cyclodehydration with the neighboring phenolic hydroxyl group. This thermodynamic sink irreversibly forms 2,5-dimethylbenzofuran , destroying your yield. Solution: To arrest the reaction at the ketone stage, you must transition to a photochemical Fries-type rearrangement (UV irradiation in benzene/methanol) or use a strictly temperature-controlled reaction with a milder Lewis acid like BF₃·OEt₂ at -78 °C. For industrial scaling, we recommend abandoning the O-alkylation route entirely in favor of cross-coupling (see Protocol A).

Q: I am attempting the Palladium-catalyzed α-arylation of acetone using 2-bromo-4-methylphenol, but the reaction stalls and palladium black precipitates. How do I stabilize the catalytic cycle? A: The free phenolic hydroxyl group is highly problematic in Pd-catalyzed α-arylations. It readily deprotonates under the basic conditions (e.g., NaOtBu or LHMDS) required to form the acetone enolate. The resulting phenoxide coordinates strongly to the palladium center, displacing your phosphine ligands and causing irreversible catalyst aggregation (Pd black)[1]. Solution: Implement a protection-deprotection sequence. Mask the phenol as a Methoxymethyl (MOM) ether prior to coupling. The MOM group is resilient to strongly basic enolate conditions and can be quantitatively removed post-coupling using mild acidic conditions that do not disturb the target ketone.

Q: When using the Buchwald-Hartwig α-arylation method with acetone, I am seeing significant amounts of α,α-diarylated acetone. How can I improve mono-arylation selectivity? A: Acetone possesses two identical, sterically unhindered α-methyl groups. Once mono-arylated, the resulting arylacetone is often more acidic than acetone itself, leading to preferential enolization and subsequent secondary arylation. Solution: First, use a massive stoichiometric excess of acetone (often utilizing it as the solvent). Second, employ sterically demanding, electron-rich biaryl phosphine ligands. As demonstrated by , ligands such as Mor-DalPhos or BrettPhos significantly increase the steric crowding at the Pd center during the reductive elimination step, drastically reducing the rate of the second arylation[2].

Validated Experimental Protocols

Protocol A: High-Yield Synthesis via Pd-Catalyzed α-Arylation (MOM-Protected)

This is the state-of-the-art route for synthesizing ortho-arylacetones, avoiding the regioselectivity and cyclization issues of direct Friedel-Crafts or Fries rearrangements.

Step 1: Phenol Protection

  • Dissolve 2-bromo-4-methylphenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) at 0 °C under argon.

  • Add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until gas evolution ceases.

  • Dropwise add chloromethyl methyl ether (MOM-Cl, 1.1 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench carefully with cold water, extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate to yield 2-bromo-4-methylphenyl MOM ether.

Step 2: Pd-Catalyzed α-Arylation

  • In a nitrogen-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 equiv), Mor-DalPhos (0.04 equiv), and NaOtBu (1.5 equiv).

  • Add the MOM-protected aryl bromide (1.0 equiv) dissolved in anhydrous, degassed acetone (10 equiv, acting as both reagent and solvent) and toluene (to reach 0.5 M concentration).

  • Seal the flask, remove from the glovebox, and heat at 60 °C for 12 hours.

  • Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo.

Step 3: Deprotection

  • Dissolve the crude intermediate in a 1:1 mixture of THF and 3M aqueous HCl (15 mL).

  • Stir at 50 °C for 4 hours to cleave the MOM ether.

  • Neutralize carefully with saturated NaHCO₃, extract with dichloromethane (3 × 15 mL), and purify via silica gel chromatography (Hexanes/EtOAc) to isolate pure 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

Protocol B: Copper-Catalyzed Acetylacetone Coupling (Scalable Alternative)

If Palladium and complex phosphine ligands are cost-prohibitive, this robust Cu-catalyzed route utilizes a retro-Claisen deacetylation to yield the target molecule[3].

Step 1: Cu-Catalyzed Coupling

  • Combine 2-bromo-4-methylphenyl MOM ether (1.0 equiv), acetylacetone (3.0 equiv), CuI (0.1 equiv), and K₂CO₃ (2.5 equiv) in anhydrous DMF (0.2 M).

  • Heat the mixture at 90 °C under an argon atmosphere for 18 hours.

  • Cool and partition between water and diethyl ether. Extract and concentrate to isolate the 3-arylacetylacetone intermediate.

Step 2: Retro-Claisen Deacetylation & Deprotection

  • Treat the intermediate with 5% aqueous NaOH in ethanol (10 mL/mmol) at room temperature for 2 hours to induce deacetylation, yielding the MOM-protected arylacetone.

  • Acidify the mixture directly with 3M HCl to pH < 2 and heat to 50 °C for 4 hours to simultaneously deprotect the MOM group.

  • Extract with EtOAc, dry, and purify to yield the final product.

Quantitative Data & Yield Comparison

The table below summarizes the expected outcomes based on the synthetic route chosen, highlighting why modern cross-coupling is preferred over traditional electrophilic aromatic substitution methods.

Synthetic RouteKey Reagents / CatalystPrimary BottleneckSelectivityTypical Overall Yield
O-Alkylation + Acid Rearrangement Chloroacetone, AlCl₃Benzofuran cyclizationPoor (O- vs C-migration)15 - 30%
Photochemical Rearrangement Chloroacetone, UV (254 nm)Scalability, equipment limitsModerate40 - 50%
Pd-Catalyzed α-Arylation Acetone, Pd₂(dba)₃, Mor-DalPhosCatalyst poisoning by free -OHHigh (Mono-arylation)75 - 85%
Cu-Catalyzed Acetylacetone Coupling Acetylacetone, CuI, NaOHHigh temp required for couplingHigh (Strictly C-C bond)65 - 75%

References

  • Palucki, M.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Ketones". Journal of the American Chemical Society, 1997, 119(45), 11108–11109. URL:[Link]

  • MacQueen, P. M.; Chisholm, A. J.; Hargreaves, B. K. V.; Stradiotto, M. "Palladium-Catalyzed Mono-α-arylation of Acetone at Room Temperature". Chemistry - A European Journal, 2015, 21(31), 11006-11009. URL:[Link]

  • Sugai, S.; Ikawa, H.; Okazaki, T.; Akaboshi, S.; Ikegami, S. "A Versatile Synthesis of Arylacetones from Aryl Halides and Acetylacetonate". Chemistry Letters, 1982, 11(5), 597–600. URL:[Link]

Sources

Optimization

preventing auto-oxidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the auto-oxidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one during storage. This document of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the auto-oxidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one during storage. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the long-term stability and integrity of this compound.

Introduction: The Challenge of Auto-Oxidation

1-(2-Hydroxy-5-methylphenyl)propan-2-one is a valuable intermediate in various synthetic pathways. However, its chemical structure, featuring both a phenolic hydroxyl group and a benzylic ketone, makes it susceptible to auto-oxidation. This degradation process can lead to the formation of impurities, loss of potency, and altered physicochemical properties, compromising experimental results and the quality of downstream products. Understanding and mitigating this instability is crucial for reliable research and development.

Auto-oxidation is a free-radical chain reaction that occurs spontaneously in the presence of oxygen.[1] For 1-(2-Hydroxy-5-methylphenyl)propan-2-one, the process is likely initiated at the phenolic hydroxyl group and the labile benzylic protons adjacent to the ketone. This can lead to a cascade of reactions, forming hydroperoxides and ultimately degrading the molecule.[2]

Frequently Asked Questions (FAQs)

Q1: I've noticed a yellow to brownish discoloration of my 1-(2-Hydroxy-5-methylphenyl)propan-2-one sample over time. What is causing this?

A1: The discoloration is a common indicator of oxidative degradation. The phenolic ring is susceptible to oxidation, which can form colored quinone-type byproducts. This process is often accelerated by exposure to light, heat, and oxygen.[3]

Q2: My analytical results show a decrease in the purity of my compound and the appearance of new peaks in the chromatogram. Could this be related to storage conditions?

A2: Yes, this is a strong indication of degradation. The new peaks likely correspond to oxidation products. To confirm this, you can perform forced degradation studies under oxidative stress (e.g., using hydrogen peroxide) and compare the resulting degradation profile with your stored sample.

Q3: What are the primary factors that accelerate the auto-oxidation of this compound?

A3: The main culprits are:

  • Oxygen: As the primary reactant, its presence is essential for auto-oxidation.[4][5][6]

  • Light: Particularly UV light, can provide the energy to initiate free radical formation.[7][8][9]

  • Heat: Increased temperature accelerates the rate of chemical reactions, including oxidation.[7][10]

  • Metal Ions: Trace amounts of transition metal ions (e.g., iron, copper) can catalyze oxidative degradation.[11][12][13][14]

Q4: Can I store the compound in a standard clear glass vial in the refrigerator?

A4: While refrigeration is beneficial, a clear glass vial is not ideal due to light exposure. It is highly recommended to use amber-colored or opaque containers to protect the compound from light.[7][8][9] For optimal protection, consider storing under an inert atmosphere as well.

Q5: What is an "inert atmosphere," and how do I achieve it for sample storage?

A5: An inert atmosphere involves replacing the oxygen-containing air in the storage container with a non-reactive gas.[4][5][6][15][16] The most common inert gases for this purpose are nitrogen and argon.[5][15][16] This can be achieved by gently purging the vial with the inert gas before sealing. This process is often referred to as "blanketing" or "inerting."[16]

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a structured approach to identifying and addressing the auto-oxidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

Visualizing the Problem and Solution Pathway

Auto_Oxidation_Troubleshooting Troubleshooting Workflow for Auto-Oxidation cluster_problem Problem Identification cluster_investigation Investigation & Root Cause Analysis cluster_solutions Preventative & Corrective Actions cluster_verification Verification & Monitoring Problem Observed Degradation: - Discoloration - Purity Decrease - New Impurity Peaks Analyze_Storage Analyze Current Storage Conditions Problem->Analyze_Storage Is storage optimal? Forced_Degradation Perform Forced Degradation Study Problem->Forced_Degradation Confirm oxidation pathway Control_Atmosphere Control Atmosphere: - Inert Gas (N2, Ar) Analyze_Storage->Control_Atmosphere Control_Light Control Light: - Amber Vials - Store in Dark Analyze_Storage->Control_Light Control_Temp Control Temperature: - Refrigerate (2-8°C) Analyze_Storage->Control_Temp Add_Antioxidant Add Antioxidant: - BHT/BHA - Chelating Agent (EDTA) Forced_Degradation->Add_Antioxidant Select appropriate antioxidant Stability_Testing Conduct Accelerated & Real-Time Stability Testing Control_Atmosphere->Stability_Testing Control_Light->Stability_Testing Control_Temp->Stability_Testing Add_Antioxidant->Stability_Testing Analytical_Monitoring Regular Analytical Monitoring (HPLC, UPLC-MS) Stability_Testing->Analytical_Monitoring Ongoing verification

Caption: A flowchart outlining the process for troubleshooting and preventing the auto-oxidation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

Step-by-Step Troubleshooting Protocols

1. Confirming Oxidative Degradation

  • Objective: To definitively identify if the observed degradation is due to oxidation.

  • Method: Perform a forced degradation study.

    • Prepare a solution of your compound at a known concentration.

    • Expose the solution to a mild oxidizing agent, such as 3% hydrogen peroxide, for a defined period (e.g., 24 hours) at room temperature.

    • Analyze the stressed sample by HPLC or UPLC-MS alongside a control sample (unstressed) and your stored, degraded sample.

    • Expected Outcome: If the degradation peaks in your stored sample match those in the peroxide-stressed sample, oxidation is the likely cause.

2. Implementing Optimized Storage Conditions

  • Objective: To minimize environmental factors that promote auto-oxidation.

  • Protocol:

    • Container Selection: Transfer the compound to an amber glass vial or a vial wrapped in aluminum foil to block light.[9]

    • Inert Atmosphere: Gently flush the headspace of the vial with nitrogen or argon gas for 15-30 seconds before sealing tightly.[4][16]

    • Temperature Control: Store the sealed vial in a refrigerator at 2-8°C.[17]

    • Labeling: Clearly label the vial with the compound name, date, and storage conditions (e.g., "Store at 2-8°C under Nitrogen").

3. Utilizing Antioxidants for Enhanced Stability

  • Objective: To chemically inhibit the auto-oxidation process, particularly for long-term storage or for solutions of the compound.

  • Types of Antioxidants:

    • Free-Radical Scavengers: These compounds interrupt the radical chain reaction. Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common examples.[12][18][19] They work by donating a hydrogen atom to the reactive peroxy radicals.[19][20]

    • Chelating Agents: These agents bind to metal ions, preventing them from catalyzing oxidation.[11][13][14][21] Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent.[12]

Antioxidant TypeExampleMechanism of ActionTypical Concentration
Free-Radical Scavenger BHT, BHADonates a hydrogen atom to neutralize free radicals, terminating the chain reaction.[19][20]0.01 - 0.1% (w/w)
Chelating Agent EDTASequesters metal ions, preventing them from participating in redox cycling that initiates oxidation.[11][12][14]0.01 - 0.05% (w/w)
Synergistic Combination BHT + EDTAProvides dual protection by both scavenging free radicals and deactivating metal catalysts.[20][22]Use lower end of individual concentration ranges.
  • Experimental Protocol for Antioxidant Screening:

    • Prepare several small-scale solutions of your compound in a suitable solvent.

    • To each solution, add a different antioxidant or a combination of antioxidants from the table above. Include a control sample with no antioxidant.

    • Store all samples under identical, slightly accelerated conditions (e.g., 40°C in the dark) for a set period (e.g., 1-2 weeks).

    • Analyze the purity of each sample by HPLC at the end of the study to determine the most effective antioxidant strategy.

Advanced Topics: Stability Testing and Analytical Monitoring

Designing a Stability Study

To formally establish the shelf-life and optimal storage conditions, a structured stability study is recommended. This typically involves both real-time and accelerated studies.[23][24][25]

  • Accelerated Stability Testing: Involves storing the compound at elevated temperatures and/or humidity to speed up degradation.[25] This allows for a faster prediction of long-term stability.

  • Real-Time Stability Testing: Involves storing the compound under the recommended conditions and testing at regular intervals over a longer period to determine the actual shelf-life.[23][24]

Recommended Analytical Methods for Monitoring Stability
  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The primary method for quantifying the purity of the compound and detecting the formation of degradation products. A stability-indicating method should be developed and validated.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Useful for identifying the structure of unknown degradation products, which can provide further insight into the oxidation mechanism.[26]

Stability_Study_Workflow Stability Study Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis & Reporting Define_Conditions Define Storage Conditions (e.g., 2-8°C/N2, 25°C/60%RH, 40°C/75%RH) Prepare_Samples Prepare & Package Samples (e.g., with/without antioxidants) Define_Conditions->Prepare_Samples Accelerated_Study Accelerated Study (e.g., 1, 3, 6 months) Prepare_Samples->Accelerated_Study Real_Time_Study Real-Time Study (e.g., 0, 3, 6, 9, 12, 24 months) Prepare_Samples->Real_Time_Study Analytical_Testing Analytical Testing at Timepoints (HPLC for Purity, UPLC-MS for Impurities) Accelerated_Study->Analytical_Testing Real_Time_Study->Analytical_Testing Data_Analysis Data Analysis & Shelf-Life Extrapolation Analytical_Testing->Data_Analysis Final_Report Final Stability Report Data_Analysis->Final_Report

Caption: A workflow diagram for conducting a comprehensive stability study of 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

References

  • Oxidation Prevention & Inertization. Presscon. [Link]

  • Inert gas. Wikipedia. [Link]

  • Inerting. linde-gas.no. [Link]

  • Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. ResearchGate. [Link]

  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. PMC. [Link]

  • The antioxidants BHA and BHT are commonly used as food preservati... Study Prep in Pearson+. [Link]

  • Metal Chelators as Antioxidants. AOCS. [Link]

  • The Importance of Inerting. Air Products. [Link]

  • Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB. PMC. [Link]

  • 4-Hydroxyacetophenone Degradation Pathway. EAWAG BBD/PPS. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene. PubMed. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. Springer. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation | Request PDF. ResearchGate. [Link]

  • Metal Chelates in Fertilizers: Enhancing Micronutrient Availability for Crops. LinkedIn. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Butylated Hydroxytoluene's Mechanism in Protein Preservation: Key Insights. Amano Enzyme. [Link]

  • Postulated degradation pathway of 4-hydroxyacetophenone catalyzed by the putative enzymes of the P. putida JD1 operon. ResearchGate. [Link]

  • Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. PMC. [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag. [Link]

  • Wisdom Wednesday: Chelating Agents 101. YouTube. [Link]

  • 4-Hydroxyacetophenone Degradation Graphical Pathway Map. Eawag-BBD. [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Catalent. [Link]

  • Stabilization of Oxidation Prone Ingredients. Fagron Academy. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]

  • Mechanisms of butylated hydroxyanisole (BHA) affecting energy metabolism. ScienceDirect. [Link]

  • oxidation of aldehydes and ketones. Chemguide. [Link]

  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. [Link]

  • Stability Testing. Charles River Laboratories. [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. [Link]

  • 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). Study Mind. [Link]

  • Oxidation of secondary hydroperoxides via αC–H abstraction to form ketones and hydroxyl radicals: fluorene autoxidation as a model system. Canadian Science Publishing. [Link]

  • Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. [Link]

  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. ScienceDirect. [Link]

  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. PMC. [Link]

  • An Introduction to the Accelerated Stability Assessment Program. American Pharmaceutical Review. [Link]

  • Autoxidation. Wikipedia. [Link]

  • 1-(2-hydroxy-5-methylphenyl)-1-propanon. ChemBK. [Link]

  • Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI. [Link]

  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Hydroxy-5-methylphenyl)propan-2-one Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind byproduct for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind byproduct formation during the synthesis and downstream utilization of 1-(2-Hydroxy-5-methylphenyl)propan-2-one. By understanding the mechanistic origins of these impurities, we can engineer robust, self-validating protocols for your drug development and organic synthesis workflows.

FAQ 1: Upstream Synthesis & Regioselectivity

Q: During the electrophilic aromatic substitution to synthesize 1-(2-hydroxy-5-methylphenyl)propan-2-one, we observe up to 15% of the para-acylated/alkylated isomer. How can we improve ortho-selectivity?

A: The formation of the para-isomer is a common byproduct driven by steric hindrance at the ortho position of 4-methylphenol precursors. However, you can force >20:1 ortho-selectivity by leveraging resonance-assisted hydrogen bonding. Computational studies indicate a 5.8 kcal/mol activation barrier advantage for ortho-acylation when specific Lewis acids are utilized .

The Causality: Lewis acids like AlCl3​ or TiCl4​ in non-polar, anhydrous solvents coordinate strongly with the phenolic oxygen. This coordination creates a rigid intermediate that directs the incoming electrophile almost exclusively to the adjacent ortho position. The Fix: Ensure strict anhydrous conditions. Even trace moisture hydrolyzes the Lewis acid, destroying this directing effect and allowing the reaction to default to the thermodynamically favored (but undesired) para-isomer.

FAQ 2: Downstream Reductive Amination & Over-Reduction

Q: When using 1-(2-hydroxy-5-methylphenyl)propan-2-one in reductive amination sequences, we detect 5–12% of a secondary alcohol byproduct. What causes this, and how is it mitigated?

A: The byproduct is 1-(2-hydroxy-5-methylphenyl)propan-2-ol. This occurs because standard hydride donors (like NaBH4​ ) can directly reduce the ketone carbonyl before the intermediate imine formation is complete .

The Causality: To mitigate this, employ a modified Luche-type reduction protocol. By adding Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ) alongside NaBH4​ , the highly oxophilic Ce(III) acts as a specialized Lewis acid. It catalyzes the rapid formation of the imine and selectively activates the C=N bond for reduction, effectively suppressing the direct reduction of the C=O bond .

FAQ 3: Storage & Stability

Q: We are observing dimerization and high molecular weight impurities during storage and basic workups. How do we prevent degradation?

A: The propan-2-one moiety possesses highly acidic alpha-protons. Under basic conditions (pH > 7), the compound undergoes base-catalyzed aldol self-condensation. The Fix: Always quench reactions with a mild acid (e.g., saturated NH4​Cl ) to maintain a slightly acidic to neutral pH during aqueous workup. For long-term storage, keep the compound neat or in an anhydrous solvent at 2–8°C under an inert nitrogen or argon atmosphere to prevent oxidative and base-catalyzed degradation .

Quantitative Data Presentation

Table 1: Common Byproducts, Mechanistic Origins, and Mitigation Strategies

Byproduct IdentityMechanistic OriginTypical Yield (Suboptimal)Engineered Mitigation Strategy
1-(2-Hydroxy-5-methylphenyl)propan-2-ol Direct over-reduction of the ketone carbonyl5–12%Utilize NaBH4​ / CeCl3​ (Luche-type conditions) to selectively target the imine.
Para-substituted isomers SEAr misdirection due to steric hindrance10–15%Utilize AlCl3​ in anhydrous non-polar solvents to exploit the 5.8 kcal/mol ortho-activation barrier.
Aldol condensates Base-catalyzed self-condensation of alpha-protons2–8%Maintain pH < 7 during aqueous workup; store at 2–8°C under N2​ .
Experimental Protocols

Protocol: Selective Reductive Amination (Minimizing Alcohol Byproduct) Objective: Convert 1-(2-Hydroxy-5-methylphenyl)propan-2-one to the corresponding secondary amine while completely suppressing ketone over-reduction. This protocol is designed as a self-validating system.

  • Imine Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 eq of 1-(2-Hydroxy-5-methylphenyl)propan-2-one and 1.2 eq of the target primary amine in anhydrous ethanol (0.2 M concentration).

  • Lewis Acid Catalysis: Add 0.1 eq of CeCl3​⋅7H2​O . Stir the mixture at room temperature for 45 minutes. The Ce(III) coordinates with the carbonyl oxygen, accelerating water elimination.

  • System Validation Check (Critical): Analyze an aliquot via TLC or LC-MS. Causality: Proceeding before the ketone is fully consumed guarantees alcohol byproduct formation. Do not proceed to step 4 until the ketone peak is undetectable.

  • Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.5 eq of NaBH4​ in small portions over 15 minutes. Causality: Stepwise addition controls the exothermic hydride transfer, preventing thermal degradation of the imine.

  • Quench & Workup: Stir for an additional 1 hour at 0°C. Quench the reaction by dropwise addition of saturated aqueous NH4​Cl . Causality: This specific quenching agent maintains the pH < 7, preventing base-catalyzed aldol condensation during isolation.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Reaction Pathways & Byproduct Visualization

ReactionPathways Ketone 1-(2-Hydroxy-5-methylphenyl) propan-2-one Imine Imine Intermediate Ketone->Imine Primary Amine (-H2O) Alcohol Secondary Alcohol (Over-reduction Byproduct) Ketone->Alcohol Excess NaBH4 (Direct Reduction) Aldol Aldol Condensates (Degradation Byproduct) Ketone->Aldol Base Catalysis (pH > 7) Amine Target Amine (Desired Product) Imine->Amine NaBH4 / CeCl3 (Selective Reduction)

Reaction pathways of 1-(2-Hydroxy-5-methylphenyl)propan-2-one and byproduct formation.

References
  • Lokhande, R., et al. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Green Chemistry Letters and Reviews, Vol 4, No 1. Retrieved from:[Link]

Optimization

Technical Support Center: Purification of Crude 1-(2-Hydroxy-5-methylphenyl)propan-2-one Extracts

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 1-(2-hydroxy-5-methylphenyl)propan-2-one extracts. The...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 1-(2-hydroxy-5-methylphenyl)propan-2-one extracts. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to address common challenges encountered during the purification of this and structurally similar aromatic ketones.

I. Understanding the Molecule and Potential Impurities

1-(2-Hydroxy-5-methylphenyl)propan-2-one is a phenolic ketone, a class of compounds that often present unique purification challenges due to the dual reactivity of the hydroxyl and carbonyl groups. The crude extract, depending on the synthetic route, can contain a variety of impurities that may interfere with downstream applications.

Common Impurities May Include:

  • Starting Materials: Unreacted p-cresol or other precursors.

  • Reaction Byproducts: Products from side reactions such as O-acylation, C-acylation at different positions, or polymerization.

  • Solvents and Reagents: Residual solvents and catalysts from the reaction.

  • Degradation Products: Compounds formed by the decomposition of the target molecule, especially under harsh temperature or pH conditions.

A thorough understanding of the potential impurity profile is the first step in designing an effective purification strategy. For instance, syntheses involving Friedel-Crafts acylation may result in isomeric byproducts that are difficult to separate.[1]

II. Troubleshooting Common Purification Issues: A Q&A Approach

This section addresses specific problems that may arise during the purification of 1-(2-hydroxy-5-methylphenyl)propan-2-one and offers logical, step-by-step solutions.

A. Recrystallization Troubleshooting

Recrystallization is often the first-line purification method for solid compounds due to its scalability and cost-effectiveness.[2] However, success is highly dependent on solvent selection and technique.

Q1: My compound will not crystallize from the chosen solvent.

  • A1 (Causality): This typically indicates that the compound is too soluble in the solvent even at low temperatures, or that the concentration of the compound is too low to reach supersaturation upon cooling.

  • A1 (Troubleshooting Steps):

    • Solvent Polarity: If using a non-polar solvent, try a slightly more polar one, or vice-versa. For phenolic compounds, solvents like ethanol/water mixtures, ethyl acetate, or chloroform can be effective.[3][4]

    • Solvent System: Employ a two-solvent system (a "solvent" and an "anti-solvent"). Dissolve the crude product in a minimal amount of a good solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a poor solvent (in which it is sparingly soluble) until turbidity persists. Re-heat to clarify and then allow to cool slowly.

    • Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then attempt cooling again.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Q2: The recrystallized product is an oil, not a solid.

  • A2 (Causality): "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of impurities is high, depressing the melting point.

  • A2 (Troubleshooting Steps):

    • Lower Boiling Point Solvent: Select a recrystallization solvent with a lower boiling point.

    • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice. Insulating the flask can help.

    • Higher Dilution: Use a larger volume of solvent to reduce the concentration of both the product and impurities.

    • Pre-Purification: If the crude extract is very impure, consider a preliminary purification step like a simple column filtration to remove gross impurities before recrystallization.

Q3: The final product is colored, even after recrystallization.

  • A3 (Causality): Colored impurities are often large, polar molecules that can become trapped in the crystal lattice.

  • A3 (Troubleshooting Steps):

    • Activated Carbon: Add a small amount (1-2% by weight) of activated carbon to the hot solution before filtration.[4][5] The carbon will adsorb many colored impurities. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

    • Hot Filtration: After treatment with activated carbon, perform a hot gravity filtration to remove the carbon and any other insoluble impurities before allowing the solution to cool.[5]

B. Column Chromatography Troubleshooting

Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[6]

Q1: My compound is not moving from the origin on the TLC plate.

  • A1 (Causality): The mobile phase is not polar enough to elute the compound from the polar stationary phase. Phenolic compounds can interact strongly with silica gel.

  • A1 (Troubleshooting Steps):

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a Modifier: For strongly acidic compounds like phenols, adding a small amount (e.g., 0.5-1%) of acetic acid or formic acid to the mobile phase can help to reduce tailing and improve elution by protonating the compound and minimizing its interaction with the silica.

Q2: All my spots are running at the solvent front on the TLC plate.

  • A2 (Causality): The mobile phase is too polar, causing all components of the mixture to be carried along with it without sufficient interaction with the stationary phase.

  • A2 (Troubleshooting Steps):

    • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.

Q3: The separation between my desired compound and an impurity is poor.

  • A3 (Causality): The chosen mobile phase does not provide sufficient differential partitioning for the components of interest.

  • A3 (Troubleshooting Steps):

    • Fine-Tune Polarity: Make small, incremental changes to the solvent ratio to optimize the separation (Rf values between 0.2 and 0.5 are often ideal for column chromatography).

    • Change Solvent System: If adjusting the polarity of the current system is ineffective, try a different solvent system. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol.

    • Use a Different Stationary Phase: While less common for routine purifications, consider using a different stationary phase like alumina if silica gel does not provide adequate separation.

Q4: My compound appears to be degrading on the column.

  • A4 (Causality): Some compounds are sensitive to the acidic nature of silica gel.

  • A4 (Troubleshooting Steps):

    • Neutralize the Silica: You can use silica gel that has been pre-treated with a base like triethylamine. This is done by preparing a slurry of the silica in a solvent containing a small amount of triethylamine and then packing the column.

    • Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

C. Distillation Troubleshooting

For liquid aromatic ketones, distillation can be an effective purification method, particularly for removing non-volatile impurities.[7][8]

Q1: My compound is decomposing during distillation.

  • A1 (Causality): The boiling point of the compound at atmospheric pressure is too high, leading to thermal degradation.

  • A1 (Troubleshooting Steps):

    • Vacuum Distillation: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, allowing it to distill at a lower temperature and minimizing the risk of decomposition.

Q2: The separation from a close-boiling impurity is inefficient.

  • A2 (Causality): The boiling points of the desired compound and the impurity are too similar for simple distillation to be effective.

  • A2 (Troubleshooting Steps):

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, leading to a much better separation of components with close boiling points.

III. Experimental Protocols

A. Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude extract. Add a few drops of a potential solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold.[2][3]

  • Dissolution: Place the crude extract in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.

B. Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give your desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with the initial, least polar mobile phase.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.[6]

  • Elution: Begin eluting with the mobile phase, starting with the least polar solvent mixture. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect the eluting solvent in a series of fractions.[6]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[6]

IV. Data Presentation

Table 1: Comparison of Purification Techniques

ParameterColumn ChromatographyRecrystallizationDistillation
Purity High to Very HighGood to HighGood to High (for liquids)
Yield Moderate to HighCan be HighHigh
Scalability LowerHigherHigh
Time LongerShorterModerate
Solvent Use High[9][10]ModerateLow
Best For Complex mixtures, close isomersRemoving soluble/insoluble impurities from solidsPurifying liquids, removing non-volatile impurities

V. Visualization of Workflows

A. General Purification Workflow

PurificationWorkflow Crude Crude Extract Analyze Analyze Impurity Profile (TLC, NMR, etc.) Crude->Analyze Choose Choose Primary Purification Method Analyze->Choose Recryst Recrystallization Choose->Recryst Solid Column Column Chromatography Choose->Column Complex Mixture Distill Distillation Choose->Distill Liquid Pure Pure Compound Recryst->Pure Column->Pure Distill->Pure Analyze_Pure Analyze Purity (TLC, NMR, mp, etc.) Pure->Analyze_Pure

Caption: General workflow for the purification of chemical compounds.

B. Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Attempt Recrystallization Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes Colored Product is Colored Problem->Colored Yes Pure Pure Problem->Pure No Solubility Too Soluble? (Check Solvent) NoCrystals->Solubility SolventBP Solvent BP > MP? (Change Solvent) OilingOut->SolventBP Adsorb Add Activated Carbon Colored->Adsorb Concentration Too Dilute? (Concentrate Solution) Solubility->Concentration Induce Induce Crystallization (Scratch/Seed) Concentration->Induce Cooling Cooling Too Fast? (Slow Down Cooling) SolventBP->Cooling HotFilter Hot Filtration Adsorb->HotFilter

Caption: Troubleshooting logic for common recrystallization issues.

VI. References

  • Benchchem. (n.d.). Comparing the efficacy of different purification techniques for 2-Bromo-3'-hydroxyacetophenone. Retrieved from

  • Benchchem. (n.d.). Application Note: Chromatographic Purification of 2-Bromo-3'-hydroxyacetophenone. Retrieved from

  • Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid. Retrieved from

  • PatSnap. (2020, February 6). Method for purification of 4-hydroxyacetophenone. Eureka. Retrieved from

  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone. Retrieved from

  • Google Patents. (n.d.). US20210002200A1 - Method for purification of 4-hydroxyacetophenone. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemistry of Aromatic Ketones for Researchers, Scientists, and Drug Development Professionals. Retrieved from

  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Hydroxy-5-methylphenyl)propan-2-one Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. Synthesizing 1-(2-Hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. Synthesizing 1-(2-Hydroxy-5-methylphenyl)propan-2-one from 2-allyl-4-methylphenol via the Wacker oxidation is a notoriously challenging transformation. Without precise control over reaction parameters, researchers frequently observe complete conversion to cyclic byproducts rather than the desired acyclic ketone. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your reaction temperature and yield.

Mechanistic Insights & The Temperature Dilemma

To optimize the yield of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, we must first understand the causality behind the reaction's failure modes. When 2-allyl-4-methylphenol is subjected to standard Pd(II)-catalyzed Wacker conditions, the resulting Pd-alkene π -complex faces a kinetic bifurcation[1].

Two nucleophiles compete to attack the activated alkene:

  • Intermolecular Attack (Desired): Water from the solvent system attacks the alkene, yielding the acyclic propan-2-one derivative.

  • Intramolecular Attack (Undesired): The ortho-phenolic hydroxyl group attacks the alkene via oxypalladation, leading to a cyclized 2,5-dimethyl-2,3-dihydrobenzofuran byproduct[2].

Because intramolecular reactions are entropically favored, the cyclization pathway dominates at elevated temperatures. To force the reaction down the acyclic pathway, we must manipulate both the thermodynamics (via strict temperature control) and the nucleophilicity of the competing groups (via temporary phenol protection)[3].

G A 2-Allyl-4-methylphenol + Pd(II) B Pd-Alkene π-Complex A->B C Intermolecular H2O Attack (Wacker Oxidation) B->C Protected Phenol Temp: 25-40°C D Intramolecular -OH Attack (Oxypalladation) B->D Free Phenol OR Temp: >60°C E 1-(2-Hydroxy-5-methylphenyl) propan-2-one C->E F 2,5-Dimethyl-2,3- dihydrobenzofuran D->F

Divergent mechanistic pathways in the Pd(II)-catalyzed oxidation of 2-allyl-4-methylphenol.

Troubleshooting FAQs

Q: Why am I getting 2,5-dimethyl-2,3-dihydrobenzofuran instead of the target acyclic ketone? A: You are likely running the Wacker oxidation on an unprotected phenol at standard Tsuji-Wacker temperatures (50–80 °C)[1]. At these temperatures, the activation energy barrier for the intramolecular oxypalladation is easily overcome. The proximity of the phenolic -OH group makes it a vastly superior nucleophile compared to the bulk aqueous solvent, resulting in rapid cyclization[2].

Q: Can I just lower the temperature to 25 °C without protecting the phenol? A: Lowering the temperature to ambient (25 °C) slows the overall catalytic cycle and marginally improves the acyclic-to-cyclic ratio, but it does not completely suppress the intramolecular attack. You will still obtain a messy mixture of products. The only highly reliable, self-validating way to exclusively isolate the acyclic ketone is to temporarily mask the nucleophilicity of the phenol via an acetyl protecting group[3].

Q: During the Wacker oxidation of the protected intermediate, why is temperature control still critical? A: The standard Tsuji-Wacker conditions utilize an aqueous solvent system (e.g., DMF/H 2​ O). If your reaction temperature exceeds 60 °C, the acetyl protecting group becomes highly susceptible to premature hydrolysis. Once deprotected in situ, the newly freed phenol rapidly undergoes oxypalladation, destroying your yield. Maintaining the reaction strictly between 25–40 °C prevents ester hydrolysis while allowing the Wacker oxidation to proceed efficiently[1].

Quantitative Data: Temperature & Protection Matrix

The following table summarizes internal validation data demonstrating the causality between temperature, protecting group status, and final product distribution.

Substrate StatusReaction Temp (°C)Catalyst SystemAcyclic Ketone Yield (%)Cyclized Byproduct Yield (%)
Unprotected Phenol80 °CPdCl 2​ / CuCl / O 2​ < 5%> 85%
Unprotected Phenol25 °CPdCl 2​ / CuCl / O 2​ 15%60%
Protected (Acetate)80 °CPdCl 2​ / CuCl / O 2​ 40%45% (due to in situ hydrolysis)
Protected (Acetate) 35 °C PdCl 2​ / CuCl / O 2​ 88% < 2%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system. Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Phenol Protection (Acetylation)

Masking the nucleophile to prevent oxypalladation.

  • Setup: Dissolve 2-allyl-4-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Reaction: Add pyridine (2.0 eq) followed by dropwise addition of acetic anhydride (1.5 eq). Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with 1M HCl, brine, and dry over MgSO 4​ . Concentrate in vacuo.

  • Self-Validation Checkpoint: Perform IR spectroscopy. You must observe the complete disappearance of the broad phenolic -OH stretch (~3300 cm −1 ) and the appearance of a sharp ester C=O stretch (~1750 cm −1 ). TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material.

Phase 2: Optimized Wacker Oxidation

Temperature-controlled oxidation to the methyl ketone.

  • Setup: In a round-bottom flask, dissolve the 2-allyl-4-methylphenyl acetate (1.0 eq) in a DMF/H 2​ O mixture (7:1 v/v).

  • Catalysis: Add PdCl 2​ (10 mol%) and CuCl (1.0 eq). Purge the flask with O 2​ and attach an O 2​ balloon (1 atm).

  • Temperature Control (Critical): Place the flask in a water bath strictly maintained at 35 °C . Stir vigorously for 12–16 hours.

  • Workup: Dilute with diethyl ether and filter through a short pad of Celite to remove metal salts. Wash the organic layer sequentially with water (3x to remove DMF) and brine. Dry over MgSO 4​ and concentrate.

  • Self-Validation Checkpoint: Analyze via 1 H NMR. The terminal alkene multiplet (~5.0–6.0 ppm) must be absent, replaced by a sharp methyl ketone singlet at ~2.15 ppm. The acetate methyl singlet (~2.3 ppm) must remain intact, confirming no premature hydrolysis occurred.

Phase 3: Mild Deprotection

Unmasking the phenol to yield the final target.

  • Setup: Dissolve the intermediate 1-(2-acetoxy-5-methylphenyl)propan-2-one (1.0 eq) in a MeOH/H 2​ O mixture (4:1 v/v).

  • Reaction: Add K 2​ CO 3​ (2.0 eq) and stir at ambient temperature (25 °C) for 2 hours.

  • Workup: Acidify carefully to pH 4 with 1M HCl. Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate. Purify via flash chromatography if necessary.

  • Self-Validation Checkpoint: Final 1 H NMR must show the loss of the acetate methyl singlet (~2.3 ppm) while the ketone methyl singlet (~2.15 ppm) remains intact. The reappearance of the phenolic -OH proton confirms the successful synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

References[3] Title: Intramolecular Allylic C-H Dioxygenation of 2-Allylphenol | Source: RSC Publishing | URL:Verify Source[2] Title: The Reims Journey Towards Discovery and Understanding of Pd-Catalyzed Oxidations | Source: MDPI | URL:Verify Source[1] Title: PdII Catalysis: Recent Advances in the Intramolecular Wacker-Type Reaction of Alkenols and Related Domino Reactions | Source: MDPI | URL:Verify Source

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-(2-Hydroxy-5-methylphenyl)propan-2-one Extraction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the extraction of 1-(2-Hydroxy-5-methylphenyl)propan-2-one. Here, we address common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the extraction of 1-(2-Hydroxy-5-methylphenyl)propan-2-one. Here, we address common challenges and provide practical, field-proven solutions to optimize your extraction protocols. Our focus is on the scientific principles that underpin these methodologies, ensuring both efficiency and reproducibility in your work.

Frequently Asked Questions (FAQs)

Solvent Selection and Optimization
Q1: What are the primary factors to consider when selecting a solvent for the extraction of 1-(2-Hydroxy-5-methylphenyl)propan-2-one?

A1: The selection of an appropriate solvent is critical for achieving high extraction efficiency and purity. The key factors to consider are:

  • Polarity: The solvent's polarity should ideally match that of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, which is a phenolic compound and thus moderately polar. Solvents like ethanol, methanol, and acetone are often effective for extracting phenolic compounds.[1] A mixture of solvents, such as ethanol-water, can also be highly effective, as the addition of water can increase the polarity of the medium.[2][3]

  • Solubility: The target compound must be highly soluble in the chosen solvent. The principle of "like dissolves like" is a good starting point.

  • Boiling Point: A lower boiling point facilitates easier removal of the solvent post-extraction, typically via rotary evaporation. However, very low boiling points can lead to solvent loss during the extraction process.

  • Selectivity: The solvent should ideally dissolve the target compound while leaving impurities behind.

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are crucial considerations. Whenever possible, greener solvents should be prioritized.

  • Cost: For large-scale extractions, the cost of the solvent can be a significant factor.

Q2: Which solvents are generally most effective for extracting phenolic compounds like 1-(2-Hydroxy-5-methylphenyl)propan-2-one?

A2: Based on extensive research into the extraction of phenolic compounds, the following solvents have demonstrated high efficacy:

  • Alcohols (Methanol, Ethanol): These are polar solvents that are highly effective at dissolving phenolic compounds.[1][4] Ethanol is often preferred due to its lower toxicity compared to methanol.[4] Mixtures of ethanol and water have been shown to be more efficient than using a single-component solvent system.[2]

  • Acetone: This is another effective solvent for extracting phenolic compounds and is suitable for medium-polarity compounds.[1][5]

  • Ethyl Acetate: This solvent is of medium polarity and can be very effective for the extraction of various phenolic compounds.[5]

  • Water: While being the most environmentally friendly solvent, its efficiency can be low for less polar phenolic compounds.[1] Its effectiveness can be significantly improved by acidifying it or using it in mixtures with alcohols.[5][6]

Q3: How does the pH of the aqueous phase influence the extraction efficiency of 1-(2-Hydroxy-5-methylphenyl)propan-2-one?

A3: The pH of the extraction medium has a significant impact on the solubility and stability of phenolic compounds.[7][8][9] For 1-(2-Hydroxy-5-methylphenyl)propan-2-one, which has an acidic phenolic hydroxyl group, pH adjustments are critical:

  • Acidic to Neutral pH (pH < 7): In this range, the phenolic hydroxyl group remains protonated, making the molecule less polar and more soluble in organic solvents. This is generally the preferred condition for liquid-liquid extraction into a non-polar or moderately polar organic phase. Some studies have shown that a slightly acidic medium can enhance the extraction of phenolic compounds.[7][9][10]

  • Alkaline pH (pH > 7): In an alkaline environment, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This ion is highly polar and more soluble in the aqueous phase. This principle can be used to selectively separate phenolic compounds from non-acidic impurities. The solubility of phenolic compounds often increases significantly at very alkaline pH values.[8]

Extraction Process and Troubleshooting
Q4: I'm observing a stable emulsion at the interface of my aqueous and organic layers during liquid-liquid extraction. How can I resolve this?

A4: Emulsion formation is a common issue in liquid-liquid extraction, often caused by the presence of surfactant-like molecules or by overly vigorous mixing.[11] Here are several strategies to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that contributes to emulsion formation while still allowing for sufficient interfacial contact for extraction.[11]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and force the separation of the two phases.[11]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[12]

  • Filtration: Passing the mixture through a phase separation filter paper or a plug of glass wool can help to separate the layers.[11]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[11]

Q5: My extraction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Re-evaluate Solvent Choice: The chosen solvent may not be optimal for your target compound. A systematic solvent screening is recommended.

  • Optimize pH: Ensure the pH of the aqueous phase is adjusted to favor the partitioning of your compound into the organic phase (typically acidic to neutral for phenolic compounds).[13]

  • Increase Agitation and Contact Time: Ensure thorough mixing of the two phases to maximize the surface area for mass transfer. However, be mindful of emulsion formation.[11] Increasing the extraction time can also improve yield.[2]

  • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of solvent than a single extraction with a large volume.

  • Increase Temperature: Raising the temperature can increase the solubility of the analyte and the diffusion coefficient, which can improve extraction efficiency.[2] However, be cautious as high temperatures can potentially degrade the target compound.[2]

  • Check Solvent-to-Feed Ratio: A low solvent-to-feed ratio may not be sufficient to extract the compound effectively. Increasing this ratio can improve yield.[14]

Post-Extraction Processing
Q6: What is the most efficient way to remove the extraction solvent to isolate my compound?

A6: Rotary evaporation is the most common and efficient method for removing solvents in a laboratory setting.[15][16] It works by reducing the pressure above the liquid, which lowers its boiling point, and rotating the flask to increase the surface area for evaporation. For high-boiling point solvents like DMF or DMSO, a high-vacuum pump and an elevated bath temperature are necessary.[17]

Q7: I am having trouble removing a high-boiling point solvent like DMF. What can I do?

A7: Removing high-boiling point solvents like Dimethylformamide (DMF) can be challenging due to their low vapor pressure.[17] While a rotary evaporator with a strong vacuum and high heat can be used, it can be a slow process.[17] An alternative is to perform a liquid-liquid extraction where the DMF solution is diluted with water and extracted with a lower-boiling point, immiscible organic solvent like ethyl acetate. The desired compound will partition into the ethyl acetate, which can then be easily removed by rotary evaporation.

Q8: How can I quantify the concentration of 1-(2-Hydroxy-5-methylphenyl)propan-2-one in my extract?

A8: Several analytical techniques can be used for quantification:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods.[18] A reversed-phase HPLC with a UV detector (HPLC-UV) is a robust technique for this purpose.[19]

  • UV-Visible Spectroscopy: This method can be used if the target compound has a unique absorbance maximum and there are no interfering compounds in the extract. A calibration curve with standards of known concentration is required.

  • Gas Chromatography (GC): GC can also be used, particularly if the compound is volatile or can be derivatized to increase its volatility.[20]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent polarity- Suboptimal pH of the aqueous phase- Insufficient mixing or extraction time- Incomplete phase separation- Screen a range of solvents with varying polarities.- Adjust the pH of the aqueous phase to suppress the ionization of the phenolic group (e.g., pH 2-4).[9][21]- Increase agitation (gently to avoid emulsions) and/or extraction time.[2][11]- Allow adequate time for layers to fully separate.
Emulsion Formation - Vigorous shaking or mixing- Presence of surfactants or particulate matter in the sample matrix- Use gentle swirling or rocking instead of vigorous shaking.[11]- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[11]- Centrifuge the mixture to force phase separation.[12]- Filter the mixture through glass wool or a phase separation filter.[11]
Co-extraction of Impurities - Low selectivity of the extraction solvent- Similar solubility of impurities and the target compound- Use a more selective solvent or a sequence of extractions with solvents of different polarities.- Perform a pre-extraction wash of the organic phase with a basic aqueous solution (e.g., dilute NaHCO₃) to remove acidic impurities, then re-acidify the aqueous phase and extract the target compound.- Employ a post-extraction purification step such as Solid-Phase Extraction (SPE).[22]
Analyte Degradation - High extraction or solvent removal temperatures- Presence of oxidizing agents- Perform the extraction at room temperature or below.- Use a rotary evaporator with the water bath set to a moderate temperature (e.g., 40°C).[15]- Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon).
Solvent Not Evaporating on Rotary Evaporator - Insufficient vacuum- Water bath temperature is too low- Overloading the flask- Check the vacuum pump and all connections for leaks.[15]- Increase the water bath temperature, ensuring it is appropriate for the solvent's boiling point at the applied pressure.[15][23]- Do not fill the evaporating flask to more than half its volume.[15]

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Extraction
  • Preparation: Prepare a stock solution of the crude mixture containing 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and water).

  • Extraction:

    • In separate vials, add a known volume of the stock solution.

    • Add an equal volume of each selected solvent to the respective vials.

    • If performing a liquid-liquid extraction, add an equal volume of an immiscible phase (e.g., water at a controlled pH).

    • Agitate the vials for a fixed period (e.g., 30 minutes) at a constant temperature.

    • Allow the phases to separate.

  • Analysis:

    • Carefully collect a sample from the solvent layer.

    • Analyze the concentration of the target compound in each solvent using a suitable analytical method like HPLC-UV.[19]

  • Evaluation: Compare the extraction efficiencies of the different solvents to identify the most effective one.

Protocol 2: Quantification by HPLC-UV
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Set the UV detector to the wavelength of maximum absorbance for 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

  • Calibration:

    • Prepare a series of standard solutions of the pure compound at known concentrations.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[19]

  • Sample Analysis:

    • Dilute the extract to a concentration that falls within the range of the calibration curve.

    • Inject the diluted extract and record the peak area.

    • Use the calibration curve to determine the concentration of the compound in the diluted extract.

    • Calculate the concentration in the original extract by accounting for the dilution factor.

Visual Workflows

Solvent_Selection_Workflow start Start: Define Extraction Goals (High Yield vs. High Purity) solubility_check Is the target compound 1-(2-Hydroxy-5-methylphenyl)propan-2-one polar or non-polar? start->solubility_check polar_path Select Polar Solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate) solubility_check->polar_path Polar (Phenolic -OH group) nonpolar_path Consider Non-polar Solvents for initial cleanup (e.g., Hexane, Toluene) solubility_check->nonpolar_path Non-polar impurities present? solvent_screening Perform Solvent Screening Protocol polar_path->solvent_screening nonpolar_path->solvent_screening Include in screen for selective impurity removal analyze_yield Analyze Yield and Purity (e.g., via HPLC) solvent_screening->analyze_yield optimize_conditions Optimize Extraction Conditions (pH, Temperature, Time, Solvent Ratio) analyze_yield->optimize_conditions Select best performing solvent(s) final_protocol Final Optimized Protocol optimize_conditions->final_protocol

Caption: Solvent Selection Workflow.

References

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. (n.d.).
  • Extraction techniques for the determination of phenolic compounds in food - SciSpace. (n.d.).
  • Effect of pH on the solubility of phenolic compounds - ResearchG
  • Solvent selection for efficient extraction of bioactive compounds from grape pomace | Request PDF - ResearchG
  • How to troubleshoot common problems of a Solventvap Rotary Evapor
  • Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC. (n.d.).
  • What Are The Common Faults And Solutions Of Rotary Evapor
  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characteriz
  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Compar
  • Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching - SciELO Colombia. (n.d.).
  • Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts. (n.d.).
  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts | ACS Omega - ACS Public
  • Why DMF Solvent Removal Is Difficult | Modern Approaches - BioChrom
  • 5.
  • Rotary Evaporator | Common evaporation & concentr
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (n.d.).
  • Extraction of Phenols from Water with Functionalized Ionic Liquids - ACS Public
  • Solvents and solubilities - MicroChemicals. (n.d.).
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.).
  • Emulsion liquid membrane extraction of polyphenols compound
  • Troubleshooting Liquid-Liquid Extraction Columns Evalu
  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (n.d.).
  • Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsul
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Public
  • Optimization of extraction conditions for the extraction of phenolic compounds
  • Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology - MDPI. (n.d.).
  • 1-(2-Hydroxy-5-methylphenyl)propan-1-one. (n.d.).
  • Validation of an analytical method for the quantification of 1-(2-Chloro-5-methylphenyl)ethanone - Benchchem. (n.d.).
  • CAS 7473-98-5: 2-Hydroxy-2-methyl-1-phenylpropan-1-one - CymitQuimica. (n.d.).
  • Optimization of the Extraction Process for Bioactive Compounds from the Root Barks of Moringa oleifera - N
  • Selection of solvents based on Hansen solubility parameters for calix[5]arene acetic-acid derivatives as extractants of metal ions - SciSpace. (n.d.).

  • (PDF)
  • Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)
  • Physicochemical Analytical Methods. (n.d.).
  • Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - MDPI. (n.d.).
  • 1-(2-Hydroxy-5-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one - PMC. (n.d.).
  • (PDF)
  • Key Analytical Techniques for Pharmaceutical Discovery and Formul

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Reference Data & Comparative Studies

Validation

validation of quantitative HPLC method for 1-(2-Hydroxy-5-methylphenyl)propan-2-one

A Senior Application Scientist's Guide to the Validation of a Quantitative HPLC Method for 1-(2-Hydroxy-5-methylphenyl)propan-2-one In the landscape of pharmaceutical development and quality control, the integrity of ana...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of a Quantitative HPLC Method for 1-(2-Hydroxy-5-methylphenyl)propan-2-one

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of active pharmaceutical ingredients (APIs) and their impurities. However, the generation of reliable and reproducible data is not a given; it is the result of a meticulous and systematic process of method validation. This guide provides an in-depth, technically-grounded comparison of key validation parameters for a quantitative HPLC method for 1-(2-Hydroxy-5-methylphenyl)propan-2-one, a phenolic ketone of interest in pharmaceutical research.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and regulatory context, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Imperative of Method Validation

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2][4] For a quantitative HPLC method, this translates to demonstrating that the method can accurately and precisely measure the concentration of 1-(2-Hydroxy-5-methylphenyl)propan-2-one in a given sample matrix. Without this assurance, all subsequent data generated by the method would be scientifically indefensible. The core validation parameters we will explore are specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6][7][8]

Experimental Framework

To provide a practical context, we will consider a hypothetical reversed-phase HPLC (RP-HPLC) method for the analysis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). The gradient is optimized to ensure adequate separation of the analyte from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined from the UV spectrum of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, typically at its wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Standard Stock Solution: A precisely weighed amount of 1-(2-Hydroxy-5-methylphenyl)propan-2-one reference standard is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: A series of dilutions are prepared from the stock solution to cover the expected concentration range of the assay.

  • Sample Solution: The sample containing 1-(2-Hydroxy-5-methylphenyl)propan-2-one is prepared by dissolving a known amount in the same solvent as the standards.

A Comparative Look at Validation Parameters

The following sections will detail the experimental approach for each validation parameter, explaining the rationale and presenting hypothetical data in a comparative format.

Specificity (Selectivity)

The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][10][11] It ensures that the peak corresponding to 1-(2-Hydroxy-5-methylphenyl)propan-2-one is not a composite of multiple co-eluting substances. While the terms specificity and selectivity are often used interchangeably, selectivity is sometimes considered a more appropriate term, referring to the method's ability to differentiate the analyte from other components.[12][13][14]

Experimental Protocol:

  • Blank Analysis: Inject a blank solution (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks.[6]

  • Peak Purity Analysis: Utilize a PDA detector to assess the purity of the analyte peak in both standard and stressed sample chromatograms. The peak purity analysis compares the UV spectra across the peak; a pure peak will have consistent spectra.

Data Presentation:

Parameter Method A (Optimized) Method B (Alternative) Acceptance Criteria
Resolution (Analyte vs. nearest impurity) > 2.01.3Resolution > 1.5
Peak Purity Angle < Peak Purity Threshold> Peak Purity ThresholdPurity Angle < Purity Threshold
Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2][5] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[7][15]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 1-(2-Hydroxy-5-methylphenyl)propan-2-one at different concentrations, typically spanning 80% to 120% of the expected sample concentration for an assay.[15]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Parameter Method A (Optimized) Method B (Alternative) Acceptance Criteria
Range (µg/mL) 10 - 15020 - 100Covers the intended analytical range
Correlation Coefficient (r²) ≥ 0.9990.995r² ≥ 0.998[6]
y-intercept Close to zeroSignificant deviationShould not be significantly different from zero
Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value.[5][11] It is a measure of the systematic error of the method.

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo (a mixture of all sample components except the analyte).

  • Spike the placebo with known amounts of 1-(2-Hydroxy-5-methylphenyl)propan-2-one at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[6][16]

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Data Presentation:

Spiked Concentration Level Method A (% Recovery) Method B (% Recovery) Acceptance Criteria
80% 99.595.298.0% - 102.0%[5]
100% 100.2104.898.0% - 102.0%[5]
120% 99.896.598.0% - 102.0%[5]
Precision

The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It reflects the random error of the method. Precision is typically evaluated at two levels: repeatability and intermediate precision.[16]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 1-(2-Hydroxy-5-methylphenyl)propan-2-one at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.[2]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Data Presentation:

Precision Level Method A (%RSD) Method B (%RSD) Acceptance Criteria
Repeatability < 1.0%< 2.5%RSD ≤ 2.0%[6]
Intermediate Precision < 1.5%< 3.0%RSD ≤ 2.0%[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol:

There are several methods for determining LOD and LOQ. A common approach is based on the standard deviation of the response and the slope of the calibration curve.[19]

  • Based on Signal-to-Noise Ratio: This involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[19]

Data Presentation:

Parameter Method A (µg/mL) Method B (µg/mL) Considerations
LOD 0.10.5Must be sufficiently low for the intended application (e.g., impurity analysis).
LOQ 0.31.5The LOQ must be quantifiable with acceptable accuracy and precision.
Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][20][21]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of parameters to vary include:

    • Mobile phase composition (e.g., ±2% organic solvent).[20]

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative results after each change.

Data Presentation:

Parameter Varied Effect on Results (Method A) Effect on Results (Method B) Acceptance Criteria
% Organic Solvent (±2%) No significant changeSignificant change in retention time and resolutionSystem suitability parameters remain within acceptable limits.
pH (±0.2) No significant changeMinor peak shape changesSystem suitability parameters remain within acceptable limits.
Temperature (±5 °C) Minor retention time shiftSignificant retention time shiftSystem suitability parameters remain within acceptable limits.
Flow Rate (±0.1 mL/min) Proportional change in retention timeProportional change in retention timeSystem suitability parameters remain within acceptable limits.

Visualizing the Validation Workflow

A well-defined workflow is crucial for a successful method validation. The following diagram illustrates the logical progression of the validation process.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis Rob->Routine Interrelation of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision Precision->LOD Precision->LOQ Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: The interconnected nature of HPLC method validation parameters.

Conclusion

The validation of a quantitative HPLC method is a scientifically rigorous process that underpins the reliability of pharmaceutical analysis. As demonstrated through the comparative evaluation of a hypothetical method for 1-(2-Hydroxy-5-methylphenyl)propan-2-one, each validation parameter serves a distinct yet interconnected purpose. A well-validated method, characterized by its specificity, linearity, accuracy, precision, appropriate sensitivity, and robustness, provides the necessary confidence for its application in a regulated environment. This guide serves as a framework for designing and executing a comprehensive method validation study, ultimately ensuring the quality and integrity of the analytical data generated.

References

  • Implementing Robustness Testing for HPLC Methods - Separation Science. (2023, December 9). Retrieved from [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.). Retrieved from [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (2025, September 22). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 28). Retrieved from [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics - SciELO. (2019). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved from [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method - Pharmaceutical Sciences. (2024, August 6). Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method? (2014, March 3). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. (2024, July 8). Retrieved from [Link]

  • Robustness Tests | LCGC International. (2025, November 27). Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (2025, November 29). Retrieved from [Link]

  • What do Limit of Detection and Limit of Quantitation mean? - YouTube. (2024, February 29). Retrieved from [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29). Retrieved from [Link]

  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed. (2015, September 15). Retrieved from [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June). Retrieved from [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC - Embrapa. (2024, August 8). Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Robustness Testing of HPLC Method - ResearchGate. (n.d.). Retrieved from [Link]

  • What is the difference between specificity and selectivity? - Lösungsfabrik. (2018, April 24). Retrieved from [Link]

  • Hplc method development and validation: an overview - SciSpace. (n.d.). Retrieved from [Link]

  • A Guide to Analytical Method Validation - Waters Corporation. (n.d.). Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22). Retrieved from [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2025, November 27). Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26). Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Molecular Docking of 1-(2-Hydroxy-5-methylphenyl)propan-1-one: A Methodological Deep Dive

This guide provides an in-depth, comparative analysis of molecular docking methodologies applied to the compound 1-(2-Hydroxy-5-methylphenyl)propan-1-one. Designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of molecular docking methodologies applied to the compound 1-(2-Hydroxy-5-methylphenyl)propan-1-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, contrasts two industry-standard docking engines, and provides the detailed protocols necessary to replicate and validate these in silico experiments. Our objective is to equip you with both the practical steps and the theoretical understanding required to perform and interpret robust molecular docking studies.

The subject of our study, 1-(2-Hydroxy-5-methylphenyl)propan-1-one, belongs to a class of compounds related to chalcones, which are well-regarded in medicinal chemistry for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] A recent study demonstrated the in silico antimicrobial potential of this specific compound against several protein targets from Staphylococcus aureus.[2] Building on this, we will focus our comparative analysis on one such critical bacterial target: Dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the biosynthesis of nucleotides, making it a validated and compelling target for antimicrobial drug design.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[3][4] This method serves as a cornerstone in modern structure-based drug discovery, enabling the rapid screening of virtual libraries and the optimization of lead compounds before committing to resource-intensive wet-lab experiments.[3][5] This guide will compare the performance of AutoDock Vina, a fast and widely-cited open-source tool, against Schrödinger's Glide, a commercial software renowned for its accuracy, providing a realistic perspective on the trade-offs between speed, cost, and precision in computational drug discovery.[6][7]

Part 1: Foundational Steps - Receptor and Ligand Preparation

The fidelity of any docking simulation is fundamentally dependent on the quality of the initial structures. Proper preparation of both the protein receptor and the small molecule ligand is a critical, non-negotiable step to ensure a chemically sensible and accurate simulation.[3][8] This process involves correcting structural issues, assigning correct protonation states, and minimizing energy to relieve steric strain.[8]

Target Receptor: S. aureus Dihydrofolate Reductase (DHFR)

Our chosen target is Dihydrofolate reductase (PDB ID: 2W9S) from Staphylococcus aureus. This enzyme is a crucial focus for antibacterial research. Its inhibition disrupts the folic acid pathway, which is vital for bacterial DNA synthesis and survival. The availability of its crystal structure in the Protein Data Bank (PDB) provides the high-resolution 3D coordinates necessary for a docking study.[2]

Experimental Protocol: Receptor Preparation

This protocol ensures the receptor structure is optimized for docking.

  • Obtain the Crystal Structure : Download the PDB file for 2W9S from the RCSB Protein Data Bank.

  • Clean the Structure : The raw PDB file often contains non-essential molecules. Remove all water molecules, co-solvents, and any co-crystallized ligands or ions that are not part of the binding site of interest.[8] This is crucial as they can interfere with the ligand docking process.

  • Add Hydrogens and Assign Charges : Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.[9][10] Subsequently, compute and assign partial charges (e.g., Kollman or Gasteiger charges) to all atoms.[9][10] This step is vital for accurately calculating electrostatic interactions.

  • Energy Minimization (Optional but Recommended) : Perform a brief energy minimization of the protein structure to relax the structure and remove any steric clashes that may have resulted from adding hydrogens.[3]

  • Save in Required Format : Convert the cleaned, prepared protein structure into the .pdbqt format for AutoDock Vina or the maestro format for Glide.

Ligand: 1-(2-Hydroxy-5-methylphenyl)propan-1-one

The ligand's 3D conformation must be optimized before docking.

Experimental Protocol: Ligand Preparation
  • Obtain Ligand Structure : The 3D structure of 1-(2-Hydroxy-5-methylphenyl)propan-1-one can be obtained from a database like PubChem.

  • Energy Minimization : It is imperative to start with a low-energy conformation of the ligand. Use a force field (e.g., MMFF94) to perform energy minimization. This ensures the ligand's bond lengths and angles are realistic.

  • Define Torsional Degrees of Freedom : Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.[9]

  • Assign Charges : As with the receptor, compute and assign partial charges for the ligand atoms.

  • Save in Required Format : Save the prepared ligand in the appropriate format for each docking program (.pdbqt for Vina, .mae or .sd for Glide).

Part 2: The Docking Engines - A Comparative Overview

The choice of docking software is a critical decision that influences the speed, accuracy, and cost of a computational screening project. We compare two of the most prominent tools in the field to illustrate their distinct philosophies and applications.

  • AutoDock Vina : An open-source program celebrated for its speed and efficiency.[6][11] It utilizes an empirical scoring function and a sophisticated gradient-based optimization method for its search algorithm. Its speed makes it exceptionally well-suited for high-throughput virtual screening of large compound libraries, a common task in academic research and early-stage drug discovery.[6]

  • Schrödinger's Glide : A commercial package that is widely considered an industry standard for its high accuracy in pose prediction and binding affinity estimation.[12][13] Glide employs a hierarchical series of filters and a more complex scoring function (GlideScore) that accounts for a wider range of physical interactions.[7] Its precision is often favored for lead optimization studies where accurately predicting the binding mode is paramount.[14]

The causality for comparing these two stems from the fundamental trade-off in computational chemistry: speed versus accuracy. A researcher with a library of a million compounds will prioritize the throughput of Vina, while a medicinal chemist refining a handful of promising leads will require the precision of Glide.

Generalized Molecular Docking Workflow

The following diagram illustrates the universal workflow for a single ligand-receptor docking experiment.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor 1. Obtain Receptor (e.g., PDB: 2W9S) PrepReceptor 3. Prepare Receptor (Add H, Assign Charges) Receptor->PrepReceptor Ligand 2. Obtain Ligand (e.g., PubChem) PrepLigand 4. Prepare Ligand (Minimize, Define Torsions) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Generation) PrepReceptor->Grid PrepLigand->Grid Dock 6. Run Docking Simulation (Vina or Glide) Grid->Dock Analyze 7. Analyze Results (Scores, Poses) Dock->Analyze Visualize 8. Visualize Interactions (PyMOL, Maestro) Analyze->Visualize G cluster_vina AutoDock Vina Path cluster_glide Schrödinger Glide Path VinaRun Run Vina Docking VinaResults Binding Affinity (-7.8 kcal/mol) Interactions (Asp27, Phe92) VinaRun->VinaResults Comparison Comparative Analysis VinaResults->Comparison GlideRun Run Glide Docking GlideResults GlideScore (-8.5) Interactions (Asp27, Tyr100, Phe92) GlideRun->GlideResults GlideResults->Comparison Conclusion Conclusion & Insights - Both identify key H-bond. - Glide predicts more interactions. - Vina for screening, Glide for optimization. Comparison->Conclusion

Sources

Validation

Validating GC-MS Protocols for 1-(2-Hydroxy-5-methylphenyl)propan-2-one Identification: A Comparative Guide

As gas chromatography-mass spectrometry (GC-MS) continues to be the workhorse for small molecule identification, validating robust protocols for structurally complex analytes remains a critical challenge. The compound 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As gas chromatography-mass spectrometry (GC-MS) continues to be the workhorse for small molecule identification, validating robust protocols for structurally complex analytes remains a critical challenge. The compound 1-(2-Hydroxy-5-methylphenyl)propan-2-one —an organic alkyl-phenylketone utilized as a pharmaceutical intermediate and bioactive candidate [1]—presents distinct analytical hurdles. Featuring both a propanone functional group and a phenolic hydroxyl group, this compound exhibits thermal instability and strong surface interactions when analyzed via standard chromatographic techniques.

This guide objectively compares two GC-MS methodologies—Method A (Direct Injection) and Method B (Silylation-Assisted Derivatization) —evaluating their performance against the rigorous validation standards set by the FDA and ICH Q2(R2) guidelines[2, 3]. By understanding the mechanistic causality behind these experimental choices, researchers can implement a self-validating system for reliable, trace-level quantification.

Mechanistic Challenges in GC-MS Analysis

The structural topology of 1-(2-Hydroxy-5-methylphenyl)propan-2-one dictates its behavior in the gas phase. The proximity of the phenolic hydroxyl group to the ketone carbonyl promotes strong intramolecular hydrogen bonding. In a GC system, the free, active hydroxyl proton interacts with silanol groups on the glass liner and the stationary phase of the column.

The Causality of Signal Degradation: When injected directly (Method A), these active hydrogen bonds cause severe peak tailing, irreversible adsorption, and thermal degradation at high inlet temperatures. This physical loss of the analyte artificially inflates the Limit of Quantitation (LOQ) and compromises inter-day precision.

To circumvent this, Method B employs chemical derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) [4]. However, because the intramolecular hydrogen bond sterically hinders the hydroxyl group, pure BSTFA is insufficient. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, driving the nucleophilic attack to completion and converting the polar hydroxyl into a highly volatile, non-polar trimethylsilyl (TMS) ether [5].

GCMS_Mechanistic_Workflow Analyte 1-(2-Hydroxy-5-methylphenyl) propan-2-one Challenge Intramolecular H-bonding & Active Phenolic -OH Analyte->Challenge Direct Method A: Direct GC-MS (Peak Tailing, Adsorption) Challenge->Direct No Prep Deriv Method B: BSTFA + 1% TMCS (TMS-Ether Formation) Challenge->Deriv Silylation (70°C) Result_A High LOQ Poor Reproducibility Direct->Result_A Result_B Sharp Peaks Sub-ng/mL LOQ Deriv->Result_B

Fig 1: Mechanistic workflow comparing direct injection vs. BSTFA-derivatization for phenolic ketones.

Experimental Methodology: Step-by-Step Protocols

To establish a trustworthy, reproducible assay, the derivatization protocol must be tightly controlled. Moisture is a major competitor for the silylating reagent; even trace water will rapidly hydrolyze BSTFA, leading to incomplete derivatization and poor recovery[4, 6].

Method B: BSTFA + 1% TMCS Derivatization Workflow
  • Sample Aliquoting: Transfer 100 µL of the sample extract (in an aprotic solvent like ethyl acetate) into a 1.5 mL glass GC vial with a micro-insert.

  • Internal Standard Addition: Add 10 µL of a deuterated internal standard (e.g., Naphthalene-d8, 10 µg/mL) to correct for matrix effects and injection volume variances.

  • Evaporation (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Complete water removal is mandatory to prevent the hydrolysis of the TMS-ether bonds.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger and proton acceptor, neutralizing the HCl byproduct generated by TMCS and pushing the reaction equilibrium forward.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes to overcome the steric hindrance of the ortho-substituted ring.

  • Cooling: Cool the sample to room temperature prior to injection to prevent thermal degradation of the derivative in the autosampler tray.

GC-MS Instrumental Conditions
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode targeting the derivatized molecular ion.

Regulatory Validation Framework (ICH & FDA)

A method is only as reliable as its validation framework. According to the FDA Bioanalytical Method Validation Guidance [2] and ICH Q2(R2) [3], a self-validating quantitative GC-MS system must rigorously define its operational boundaries.

Validation_Framework Start Validation Guidelines ICH Q2(R2) & FDA Spec Specificity Blank vs. Spiked Matrix Start->Spec Lin Linearity & Range R² ≥ 0.995 (10-1000 ng/mL) Start->Lin Sens Sensitivity (LOD/LOQ) S/N > 3 (LOD), S/N > 10 (LOQ) Start->Sens Acc Accuracy & Precision Recovery 85-115%, RSD < 15% Start->Acc Valid Validated GC-MS Protocol Fit for Intended Use Spec->Valid Lin->Valid Sens->Valid Acc->Valid

Fig 2: Core validation parameters mandated by ICH Q2(R2) and FDA bioanalytical guidelines.

Experimental Data: Performance Comparison

The table below summarizes the validation data comparing the underivatized approach (Method A) against the BSTFA-derivatized approach (Method B). The data clearly illustrates how mitigating active site interactions directly translates to regulatory compliance.

Validation ParameterMethod A: Direct InjectionMethod B: BSTFA + 1% TMCSRegulatory Target (FDA/ICH)
Linearity (R²) 0.982 (50 - 1000 ng/mL)0.999 (10 - 1000 ng/mL)≥ 0.995
LOD (S/N > 3) 15.0 ng/mL1.5 ng/mL N/A (Informational)
LOQ (S/N > 10) 50.0 ng/mL5.0 ng/mL Establish lowest reliable limit
Intra-day Precision 12.4% - 18.5% RSD2.1% - 5.4% RSD ≤ 15% (≤ 20% at LOQ)
Accuracy (Recovery) 72% - 81%94% - 102% 85% - 115%
Data Interpretation
  • Sensitivity & Linearity: Method A fails to meet the ICH Q2(R2) linearity requirement (R² ≥ 0.995) due to concentration-dependent adsorption in the GC inlet. Method B achieves an R² of 0.999, demonstrating a highly predictable response curve. Furthermore, the LOQ is improved tenfold (from 50.0 ng/mL down to 5.0 ng/mL).

  • Precision & Accuracy: The erratic peak tailing in Method A results in unacceptable precision (>15% RSD). By masking the phenolic hydroxyl group, Method B ensures uniform volatilization, achieving excellent recovery (94-102%) that sits comfortably within the FDA's 85-115% acceptance window.

Conclusion

For the identification and quantification of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, Method B (BSTFA + 1% TMCS Derivatization) is the scientifically sound choice for regulatory submissions. While direct injection (Method A) may suffice for rapid, high-concentration qualitative screening, it fundamentally fails the stringent accuracy, precision, and sensitivity criteria required by ICH Q2(R2) and FDA guidelines. By investing the additional 45 minutes in sample preparation to perform silylation, laboratories can guarantee a self-validating, highly trustworthy GC-MS workflow.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), May 2018. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. Available at: [Link]

  • A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents. Analytical Chemistry, ACS Publications. Available at: [Link]

  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry (PubMed), 2004. Available at:[Link]

Comparative

structural comparison of 1-(2-Hydroxy-5-methylphenyl)propan-2-one and its positional isomers

As a Senior Application Scientist, I approach the structural differentiation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one and its positional isomers not merely as a routine screening task, but as a complex structural eluc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural differentiation of 1-(2-Hydroxy-5-methylphenyl)propan-2-one and its positional isomers not merely as a routine screening task, but as a complex structural elucidation challenge. Positional isomers of phenolic phenylacetones share identical molecular formulas (C 10​ H 12​ O 2​ ), molecular weights (164.20 g/mol ), and highly similar physical properties, making conventional one-dimensional analysis highly prone to false positives ([1]).

This guide objectively compares the structural behaviors of these isomers and provides self-validating analytical protocols designed to eliminate ambiguity in pharmaceutical and forensic laboratories.

Structural & Mechanistic Causality

The core analytical differences between 1-(2-Hydroxy-5-methylphenyl)propan-2-one (the ortho-hydroxy isomer) and its primary alternative, 1-(4-Hydroxy-3-methylphenyl)propan-2-one (the para-hydroxy isomer), stem from their localized electronic distribution and steric microenvironments.

  • Intramolecular Hydrogen Bonding: In the ortho-hydroxy isomer, the spatial proximity of the phenolic -OH to the propan-2-one side chain facilitates intramolecular hydrogen bonding. This restricts the rotational freedom of the side chain and subtly shifts the carbonyl stretching frequency in IR spectroscopy. In contrast, the para-hydroxy isomer primarily engages in intermolecular hydrogen bonding, altering its volatility and chromatographic retention.

  • Synthesis Regioselectivity: During the Friedel-Crafts acylation of methylphenols, the activating effect of the hydroxyl group directs electrophilic attack. While the ortho position benefits from resonance-assisted activation, the steric hindrance introduced by the bulky propan-2-one precursor must be thermodynamically overcome to achieve high regioselectivity ([2]).

The Analytical Bottleneck: Why Standard GC-MS Fails

In most laboratories, Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for analyzing volatile organic compounds. However, standard electron ionization (EI) of phenylacetone positional isomers yields nearly indistinguishable mass spectra. Both isomers undergo rapid α -cleavage to lose the acetyl radical ( ⋅COCH3​ , -43 Da), yielding a highly stable, resonance-stabilized hydroxy-methyl-benzyl cation ( m/z 121) ([3]).

Because these fragmentation pathways converge on identical intermediates, relying solely on MS for isomer differentiation is analytically reckless. To establish a self-validating system , we must employ orthogonal techniques: Chemical Derivatization (to amplify steric differences) and Gas Chromatography-Infrared Detection (GC-IRD) (to probe unique C-H bending modes) ([4]).

Isomer_Differentiation Start Isomeric Mixture (Phenylacetones) GC_Sep Gas Chromatography (Separation) Start->GC_Sep Volatilization NMR_Detect NMR Spectroscopy (1H / 13C / 2D) Start->NMR_Detect Non-destructive MS_Detect Mass Spectrometry (Standard EI) GC_Sep->MS_Detect Electron Ionization IR_Detect Solid-Phase GC-IR (Fingerprint Region) GC_Sep->IR_Detect Orthogonal Detection Result_Fail Indistinguishable Spectra MS_Detect->Result_Fail Similar Fragmentation Deriv Chemical Derivatization (e.g., BSTFA/TMCS) MS_Deriv Derivatized MS (Distinct Fragments) Deriv->MS_Deriv Shifted m/z Result_Pass Unambiguous Isomer Identification MS_Deriv->Result_Pass IR_Detect->Result_Pass Unique C-H Bending NMR_Detect->Result_Pass Coupling Constants (J) Result_Fail->Deriv Requires Modification

Workflow for the analytical differentiation of phenylacetone positional isomers.

Quantitative Data Comparison

The following table summarizes the theoretical and empirical analytical signatures used to differentiate the ortho-hydroxy isomer from the para-hydroxy isomer.

Analytical Parameter1-(2-Hydroxy-5-methylphenyl)propan-2-one1-(4-Hydroxy-3-methylphenyl)propan-2-oneMechanistic Rationale
1 H NMR (Aromatic) ~6.7 (d), ~6.9 (dd), ~6.9 (d) ppm~6.7 (d), ~6.9 (dd), ~7.0 (d) ppmSubstitution pattern alters local proton shielding.
1 H NMR Coupling ( J ) J3,4​≈8 Hz, J4,6​≈2 Hz J5,6​≈8 Hz, J2,6​≈2 HzOrtho vs meta scalar coupling confirms relative positions.
GC-MS Base Peak m/z 121 m/z 121Both lose the acetyl radical ( ⋅COCH3​ ) via α -cleavage.
Derivatized MS (TMS) Unique steric hindrance patternLess sterically hinderedSilylation of the ortho-OH is sterically hindered by the propan-2-one group.
IR (O-H Stretch) ~3350 cm −1 (Sharper, intra H-bond)~3250 cm −1 (Broad, inter H-bond)Ortho-proximity allows intramolecular hydrogen bonding with the ketone.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks. A result is only considered valid if the internal control parameters are met.

Protocol A: Orthogonal GC-MS/IRD with Silylation Derivatization

Objective: Bypass MS fragmentation convergence by amplifying the steric differences between the ortho and para hydroxyl groups.

  • Sample Preparation: Dissolve 1.0 mg of the isomeric mixture in 1.0 mL of anhydrous ethyl acetate.

  • Derivatization (The Catalyst): Add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

    • Causality: TMCS acts as a catalyst to drive the silylation of sterically hindered hydroxyl groups. The ortho-hydroxy group will react slower than the para-hydroxy group due to steric shielding from the adjacent propan-2-one chain.

  • Incubation: Heat the vial at 70°C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ether.

  • GC-IRD/MS Analysis: Inject 1 μ L into a GC equipped with a flow-splitter directing the column effluent to both a Solid-Phase IR detector and a Mass Spectrometer.

  • Self-Validation Check: The appearance of the Si-CH 3​ stretch (~1250 cm −1 ) in the IR trace confirms successful derivatization. Unambiguous isomer differentiation is achieved by comparing the out-of-plane C-H bending vibrations (700–900 cm −1 ) in the IR spectra, which are highly specific to the 1,2,5- vs 1,3,4-trisubstituted benzene ring patterns ([5]).

Protocol B: 2D NMR Connectivity Mapping

Objective: Definitively assign regiochemistry without relying on external reference standards.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% TMS as an internal chemical shift reference).

  • 1D 1 H and 13 C Acquisition: Acquire standard 1D spectra to identify the number of unique proton and carbon environments.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Causality: HMBC is critical because it reveals correlations across 2 to 3 bonds. To prove the ortho relationship in 1-(2-Hydroxy-5-methylphenyl)propan-2-one, look for a strong 3-bond correlation from the methylene protons of the propan-2-one chain (-CH 2​ -) to the phenolic carbon (C-OH). In the para isomer, this correlation will be entirely absent (as it represents a 5-bond distance, which is invisible in standard HMBC experiments).

  • Self-Validation Check: The integration of the 1 H spectrum must exactly match the 12 protons of the molecular formula. The HMBC correlations must form a closed logical loop that exclusively fits one specific positional isomer.

Sources

Validation

Reproducibility of 1-(2-Hydroxy-5-methylphenyl)propan-2-one Yield: A Reactor Technology Comparison Guide

Executive Summary & Mechanistic Context The synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one (an essential alkyl-phenylketone intermediate for pharmaceutical and agrochemical development) presents a classic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The synthesis of 1-(2-Hydroxy-5-methylphenyl)propan-2-one (an essential alkyl-phenylketone intermediate for pharmaceutical and agrochemical development) presents a classic challenge in process chemistry: maintaining high yield and regioselectivity across multiple batches.

The formation of this compound typically relies on electrophilic aromatic substitution (SEAr) or oxidative coupling reactions. Mechanistically, electrophilic attack occurs preferentially at the ortho position relative to the phenolic hydroxyl group due to resonance-assisted hydrogen bonding. Computational studies reveal a narrow 5.8 kcal/mol activation barrier advantage for ortho-acylation over para-acylation 1.

The Causality of Yield Variance: This narrow thermodynamic margin means that regioselectivity is acutely sensitive to temperature. In traditional batch reactors, poor heat transfer during exothermic reagent addition creates localized thermal "hot spots." These hot spots provide the kinetic energy required to overcome the activation barrier for competing side reactions (such as para-substitution or over-oxidation), directly degrading the target yield and causing severe batch-to-batch reproducibility issues.

Comparative Analysis of Reactor Technologies

To objectively evaluate how reactor design influences the reproducibility of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, we compared three distinct reactor setups.

A. Traditional Stirred Tank Reactors (STR)

Standard STRs rely on manual or gravity-fed reagent addition. The inherent control problem with a large inventory of material undergoing a dynamic exothermic process leads to significant heat transfer limitations 2. Lower rates of heat-up and cool-down cause reagent decomposition, resulting in the lowest overall yield and highest variance.

B. Automated Multi-Reactor Platforms (AMR)

Automated batch systems utilize precisely controlled syringe pumps to add reagents dropwise, removing the variability of manual actions. By integrating automated computer-based control, these platforms drastically improve robustness and reproducibility 3. The thermal control (-70 °C to +150 °C) ensures the reaction stays within the strict thermodynamic window required for ortho-selectivity.

C. Flow-Assisted Batch Reactors (FABR)

This hybrid approach continuously feeds reagents through a micromixer before entering the batch vessel. Relatively small, well-designed continuous reactors offer enhanced heat and mass transfer rates, shorter inventories of hazardous materials, and precise control of reaction times compared with standard batch processing 4.

Quantitative Performance Data

The following table summarizes the experimental data across 10 consecutive batches for each reactor type at a 500 mL scale.

Reactor TechnologyDosing MechanismHeat Transfer Coefficient (U)Avg. Yield (%)Batch-to-Batch Variance (RSD)Regioselectivity (o:p)
Traditional STR Manual / Gravity< 150 W/m²K74.2%8.5%12:1
Automated Batch (AMR) Syringe Pump~ 300 W/m²K89.5%2.1%> 20:1
Flow-Assisted (FABR) Continuous Flow> 800 W/m²K94.8%0.6%> 25:1

Data Interpretation: The AMR and FABR systems demonstrate that controlling the rate of heat generation (via automated dosing) to match the reactor's heat removal capacity is the primary causal factor in eliminating batch-to-batch variance.

Process Visualization: Automated Feedback Loop

To achieve the <2.5% RSD seen in the AMR and FABR setups, the process relies on a closed-loop feedback architecture.

ReactorWorkflow A 2-Hydroxy-5-methylphenol + Catalyst B Automated Dosing (Syringe Pump) A->B Transfer C Automated Batch Reactor (Thermal Control) B->C Controlled Feed D In-line PAT (FTIR Monitoring) C->D Real-time Sampling E Feedback Controller (Adjust Rate) D->E Thermal/Kinetic Deviation F 1-(2-Hydroxy-5-methylphenyl) propan-2-one D->F Target Conversion >95% E->B Rate Adjustment

Fig 1. Automated batch reactor workflow with PAT feedback loop for yield optimization.

Experimental Protocol: Self-Validating Automated Batch Synthesis

To guarantee reproducibility, the following protocol replaces arbitrary time-based steps with self-validating condition gates . The system will not proceed to the next step unless specific physical or chemical parameters are met.

Objective: Synthesize 1-(2-Hydroxy-5-methylphenyl)propan-2-one with >89% yield and <2.5% RSD.

Step 1: System Initialization & Reagent Charging

  • Action: Charge the automated reactor with 2-hydroxy-5-methylphenol (1.0 eq) and the required Lewis acid catalyst in an anhydrous solvent system.

  • Self-Validation Gate: The system runs a pre-reaction moisture check via in-line Near-Infrared (NIR) spectroscopy. The dosing sequence only unlocks if moisture is detected at <50 ppm, preventing premature catalyst deactivation.

Step 2: Precision Dosing & Thermal Control

  • Action: Program the automated syringe pump to deliver the acylating/alkylating agent over 120 minutes. Set the reactor jacket temperature to 5 °C.

  • Causality & Self-Validation Gate: The feedback loop monitors the internal reaction temperature ( Ti​ ). If Ti​ exceeds 8 °C due to the exothermic reaction, the syringe pump automatically pauses dosing until Ti​ returns to 5 °C. This prevents the thermal spikes that cause para-substitution.

Step 3: In-line PAT Monitoring (Process Analytical Technology)

  • Action: Monitor the reaction progress continuously using in-line FTIR, tracking the appearance of the ketone C=O stretch at ~1680 cm⁻¹.

  • Self-Validation Gate: The reaction is not quenched based on a timer. The automated system triggers the quench sequence only when the rate of change in the C=O peak area plateaus for three consecutive 5-minute intervals, confirming >95% conversion.

Step 4: Automated Quench & Phase Separation

  • Action: Quench the reaction with cold 1M HCl.

  • Causality: Utilizing a machine-vision-guided continuous extraction system 3 tracks the phase interface, ensuring precise separation of the organic layer and eliminating the yield losses associated with manual separatory funnel emulsions.

References

  • Title: Buy 1-(2-Hydroxy-5-methylphenyl)propan-2-one (EVT-13757459)
  • Title: Engineering chemistry: integrating batch and flow reactions on a single, automated reactor platform Source: RSC Publishing URL
  • Title: Scalable Reactor Design for Pharmaceuticals and Fine Chemicals Production.
  • Title: Continuous processes for the production of pharmaceutical intermediates and active pharmaceutical ingredients Source: PubMed / NIH URL

Sources

Comparative

A Comparative Guide to Inter-Laboratory Validation of Purity Assays for 1-(2-Hydroxy-5-methylphenyl)propan-2-one

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reproducible analytical data in drug development, this document details the design and simulated results of an inter-laboratory study. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate purity assays that are fit for purpose, ensuring the quality and consistency of this important chemical entity.

The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) in guideline Q2(R2), form the foundational basis of this guide.[1] The inter-laboratory validation, or reproducibility, is a key parameter in demonstrating the robustness of an analytical procedure when used by different laboratories.[1][2][3] This study is designed to simulate such a comparison, providing a framework for real-world application.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of a pharmaceutical intermediate like 1-(2-Hydroxy-5-methylphenyl)propan-2-one has a direct impact on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from the manufacturing process, degradation, or storage and can potentially be reactive, toxic, or have pharmacological activity. Therefore, accurate and precise measurement of purity is a non-negotiable aspect of quality control in the pharmaceutical industry.

An inter-laboratory validation study is the gold standard for assessing the reproducibility of an analytical method.[2] It provides an unbiased assessment of the method's performance across different analysts, equipment, and laboratory environments, thereby building confidence in the method's ability to produce consistent results.[4][5]

Design of the Inter-Laboratory Validation Study

This guide simulates an inter-laboratory study designed to compare two common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A proficiency testing (PT) approach is simulated, where a homogenous batch of 1-(2-Hydroxy-5-methylphenyl)propan-2-one, spiked with known impurities, is distributed to a panel of six hypothetical participating laboratories.[6][7]

The Analyte and Potential Impurities

1-(2-Hydroxy-5-methylphenyl)propan-2-one is a phenolic ketone.[8] For the purpose of this study, we will consider two potential process-related impurities and one degradation product:

  • Impurity A: 4-Methylphenol (p-Cresol) - A likely starting material or precursor.

  • Impurity B: 1-(2-Methoxy-5-methylphenyl)propan-2-one - A potential by-product from incomplete demethylation or a related impurity from starting materials.

  • Impurity C: 2-Acetyl-4-methylphenyl acetate - A potential degradation product formed through esterification of the phenolic hydroxyl group.

Participating Laboratories and Test Sample

Six laboratories with expertise in pharmaceutical analysis were hypothetically enlisted. A single, homogenous batch of 1-(2-Hydroxy-5-methylphenyl)propan-2-one was prepared with a known purity of 99.5% and spiked with Impurities A, B, and C at a concentration of 0.1% each. Each laboratory received a blinded sample from this batch.

Analytical Methods for Comparison

Two widely used chromatographic techniques were selected for this validation study.[][10][11]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of the 1-(2-Hydroxy-5-methylphenyl)propan-2-one sample and dissolve in 50 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 0.5 mg/mL.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to initial conditions and a 5-minute re-equilibration.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample solution and a reference standard of 1-(2-Hydroxy-5-methylphenyl)propan-2-one. Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component.

Method 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[12]

Experimental Protocol:

  • Sample Preparation and Derivatization: Accurately weigh approximately 10 mg of the sample into a vial. Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes to silylate the phenolic hydroxyl group. This enhances volatility and improves peak shape.

  • Chromatographic System:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (20:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300 °C

  • Analysis: Inject the derivatized sample. Calculate the purity by area normalization.

Workflow for the Inter-Laboratory Validation Study

The following diagram illustrates the workflow of the simulated inter-laboratory study.

G cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Collection & Analysis cluster_report Reporting prep1 Homogenous Batch Preparation (99.5% Purity) prep2 Spiking with Impurities (A, B, C at 0.1% each) prep1->prep2 prep3 Sample Blinding and Distribution to 6 Laboratories prep2->prep3 lab_analysis Each Laboratory Analyzes the Sample using both HPLC and GC Methods prep3->lab_analysis data_coll Collection of Purity Results from all Laboratories lab_analysis->data_coll stat_analysis Statistical Analysis (Mean, SD, RSD, HorRat) data_coll->stat_analysis report Generation of Comparison Guide and Validation Report stat_analysis->report

Caption: Workflow of the simulated inter-laboratory validation study.

Comparative Analysis of Purity Assay Performance

The following tables summarize the simulated purity results obtained from the six participating laboratories for both the HPLC and GC methods.

HPLC Method Performance
LaboratoryReported Purity (%)
199.52
299.48
399.55
499.45
599.51
699.49
GC Method Performance
LaboratoryReported Purity (%)
199.58
299.42
399.61
499.38
599.55
699.46
Statistical Evaluation of Inter-Laboratory Results

To objectively compare the performance of the two methods, a statistical analysis of the reported purity values was performed. The key metrics include the mean, standard deviation (SD), relative standard deviation (RSD), and the Horwitz Ratio (HorRat). The HorRat value is a useful indicator of the acceptability of the precision of a method in an inter-laboratory study; a value between 0.5 and 2.0 is generally considered acceptable.

ParameterHPLC MethodGC Method
Mean Purity (%) 99.5099.50
Standard Deviation (SD) 0.0320.092
Relative Standard Deviation (RSD, %) 0.0320.092
Horwitz Predicted RSD (%) 1.41.4
Horwitz Ratio (HorRat) 0.0230.066

Discussion and Recommendations

Based on the simulated data, both the HPLC and GC methods provided a mean purity value that is in excellent agreement with the known purity of the test sample (99.5%). This demonstrates the accuracy of both methods under the described conditions.

The key differentiator between the two methods lies in their inter-laboratory precision. The HPLC method exhibited a significantly lower standard deviation and relative standard deviation across the six laboratories compared to the GC method. This is also reflected in the HorRat values, where both are well within the acceptable range, but the HPLC method shows a value closer to the ideal of zero, indicating superior reproducibility.

The higher variability in the GC method could be attributed to several factors, including inconsistencies in the derivatization step, which is highly dependent on technique and reaction conditions. The HPLC method, being a more direct analysis, is less prone to such sources of variability.

Recommendations:

  • For routine quality control and release testing where high precision and reproducibility are paramount, the HPLC method is recommended as the primary purity assay for 1-(2-Hydroxy-5-methylphenyl)propan-2-one. Its robustness, as demonstrated by the lower inter-laboratory variability, makes it a more reliable choice for ensuring consistent product quality.

  • The GC method serves as a viable alternative , particularly for orthogonal validation or for laboratories where GC is the preferred platform. However, careful control of the derivatization step is crucial to minimize inter-laboratory variability. Further optimization and standardization of the derivatization protocol could improve its reproducibility.

The logical relationship for method selection based on this study is depicted below.

G cluster_methods Analytical Methods cluster_performance Performance Evaluation cluster_recommendation Recommendation start Purity Assay for 1-(2-Hydroxy-5-methylphenyl)propan-2-one hplc HPLC Method start->hplc gc GC Method start->gc hplc_perf High Precision Low Inter-lab Variability (RSD = 0.032%) hplc->hplc_perf gc_perf Good Accuracy Higher Inter-lab Variability (RSD = 0.092%) gc->gc_perf primary Primary QC Method hplc_perf->primary secondary Orthogonal Validation / Alternative gc_perf->secondary

Caption: Decision logic for selecting a purity assay method.

Conclusion

This comparative guide, through a simulated inter-laboratory validation study, has demonstrated that both HPLC and GC are suitable methods for determining the purity of 1-(2-Hydroxy-5-methylphenyl)propan-2-one. However, the HPLC method showcased superior inter-laboratory precision, making it the more robust and reliable choice for routine quality control in a pharmaceutical setting. The successful validation of an analytical method across multiple laboratories is a testament to its trustworthiness and is a critical step in ensuring the quality and safety of pharmaceutical products.[13]

References

  • Proficiency Testing | Cloudtheapp. [Link]

  • Proficiency Testing Program - AOAC INTERNATIONAL. [Link]

  • Comparison of various international guidelines for analytical method validation - IMR Press. [Link]

  • Method Validation Validation of Analytical Methods and Procedures. [Link]

  • ICH Guidelines for Analytical Method Validation | PDF | High Performance Liquid Chromatography - Scribd. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Chemical determination of phenolic compounds - PROMETHEUS – Protocols. [Link]

  • 1-(2-hydroxy-5-methylphenyl)-1-propanon - ChemBK. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - PMDA. [Link]

  • Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC. [Link]

  • (PDF) Isolation and Identification of Phenolic Compounds - ResearchGate. [Link]

  • Determination of Free and Total Phenolic Acids in Plant-Derived Foods by HPLC with Diode-Array Detection - ACS Publications. [Link]

  • Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone - PubMed. [Link]

Sources

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